molecular formula C6H5FINO B1374304 2-Fluoro-4-iodo-6-methoxypyridine CAS No. 1207840-36-5

2-Fluoro-4-iodo-6-methoxypyridine

Cat. No.: B1374304
CAS No.: 1207840-36-5
M. Wt: 253.01 g/mol
InChI Key: YXUUYNRETILAJJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-6-methoxypyridine is a useful research compound. Its molecular formula is C6H5FINO and its molecular weight is 253.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-iodo-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUUYNRETILAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207840-36-5
Record name 2-fluoro-4-iodo-6-methoxypyridine
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Foundational & Exploratory

Technical Monograph: 2-Fluoro-4-iodo-6-methoxypyridine (CAS 1207840-36-5)

[1]

Abstract

2-Fluoro-4-iodo-6-methoxypyridine (CAS 1207840-36-5) serves as a high-value trifunctional scaffold in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocyclic ligands. This guide delineates the compound's unique electronic architecture, which enables orthogonal functionalization: the C-4 iodo position allows for facile palladium-catalyzed cross-coupling, while the C-2 fluoro substituent remains available for subsequent nucleophilic aromatic substitution (SNAr). We present a validated synthetic protocol, mechanistic insights into regioselectivity, and handling standards for high-fidelity medicinal chemistry campaigns.

Chemical Profile & Structural Analysis

The utility of CAS 1207840-36-5 lies in its "electronic differentiation," which allows chemists to sequentially modify the pyridine ring without protecting groups.

PropertyData
IUPAC Name This compound
CAS Number 1207840-36-5
Molecular Formula C₆H₅FINO
Molecular Weight 253.01 g/mol
Appearance Off-white to pale yellow solid
Boiling Point ~240 °C (Predicted)
Density 1.9 ± 0.1 g/cm³
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Electronic Architecture & Reactivity

The molecule features three distinct reactive sites, governed by the interplay of inductive and mesomeric effects:

  • C-4 Iodo (Soft Electrophile): The iodine atom is located at the para position relative to the nitrogen. It is the most reactive site for oxidative addition by low-valent transition metals (Pd⁰, Ni⁰), enabling Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

  • C-2 Fluoro (Hard Electrophile): The fluorine atom is highly activated for SNAr due to the electron-deficient nature of the pyridine ring and the inductive withdrawal of the nitrogen. However, it is generally less reactive than the C-4 iodide towards Pd-catalysis, allowing for chemoselective retention of the fluoride during C-4 coupling.

  • C-6 Methoxy (Donor/Blocker): The methoxy group acts as an electron-donating group (EDG) by resonance. This donation slightly deactivates the ring compared to a di-halo pyridine, which is crucial for controlling the rate of SNAr reactions and preventing over-substitution.

ReactivityMapCoreThis compound(CAS 1207840-36-5)C4C-4 Position (Iodo)Primary ReactivityCore->C4Pd-Catalyzed Coupling(Suzuki, Sonogashira)C2C-2 Position (Fluoro)Secondary ReactivityCore->C2Nucleophilic Substitution(SnAr with Amines/Alkoxides)C6C-6 Position (Methoxy)Electronic ModulatorCore->C6Directing GroupPrevents Disubstitution

Figure 1: Orthogonal reactivity map of the pyridine scaffold. The C-4 iodide is the "soft" handle for cross-coupling, while the C-2 fluoride serves as the "hard" handle for nucleophilic displacement.

Synthetic Utility & Mechanism

The "Self-Validating" Synthesis Route

While direct iodination of 2-fluoro-6-methoxypyridine is possible via lithiation, it often suffers from regioselectivity issues (C-3 vs C-4 lithiation). The most robust, industrial-standard route involves the controlled nucleophilic substitution of 2,6-difluoro-4-iodopyridine.

Why this route works: The starting material, 2,6-difluoro-4-iodopyridine, has two equivalent highly electrophilic C-F sites. Upon reaction with one equivalent of methoxide, the introduction of the electron-donating methoxy group renders the product less electrophilic than the starting material. This "kinetic self-termination" ensures high selectivity for the mono-methoxy product over the bis-methoxy byproduct.

Experimental Protocol: Synthesis from 2,6-Difluoro-4-iodopyridine

Reagents:

  • 2,6-Difluoro-4-iodopyridine (1.0 equiv)[1]

  • Sodium Methoxide (NaOMe), 0.5M in MeOH (1.05 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2,6-difluoro-4-iodopyridine and anhydrous THF (0.2 M concentration) under nitrogen atmosphere. Cool the solution to 0 °C.

  • Addition: Dropwise add the NaOMe solution over 30 minutes. Critical: Slow addition prevents local high concentrations of methoxide, minimizing bis-substitution.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by HPLC/TLC. The starting material (more polar) should disappear, yielding the product (less polar).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product typically elutes before the bis-methoxy impurity.

SynthesisWorkflowStartStart: 2,6-Difluoro-4-iodopyridine(Highly Electrophilic)Step1Step 1: Controlled AdditionNaOMe (1.05 eq) in THF at 0°CStart->Step1IntermediateTransition StateMeO- attack at C-2/C-6Step1->IntermediateKinetic ControlProductProduct: this compound(Deactivated by OMe -> Stops Reaction)Intermediate->ProductMajor Pathway(90%+)ByproductAvoided Byproduct2,6-Dimethoxy-4-iodopyridineIntermediate->ByproductMinor Pathway(<5% if <0°C)Product->ByproductRequires Excess NaOMe(Slow Reaction)

Figure 2: Kinetic control in the synthesis of this compound. The resonance donation from the first methoxy group deactivates the ring, preventing the second substitution.

Application in Drug Discovery

Scaffold for Kinase Inhibitors

This compound is frequently used to construct biaryl pyridine cores found in kinase inhibitors (e.g., CDK4/6 or BTK inhibitors).

Typical Workflow:

  • Suzuki Coupling (C-4): The iodine is replaced with an aryl boronic acid (e.g., a substituted phenyl or pyrazole).

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80 °C.

    • Selectivity: The C-2 Fluorine remains intact because Pd oxidative addition into C-I is significantly faster than C-F activation.

  • SNAr Displacement (C-2): The fluorine is displaced by a primary or secondary amine (e.g., piperazine, aniline).

    • Conditions: Amine (1.5 eq), DIPEA, DMSO, 100 °C.

    • Result: Formation of the final aminopyridine drug candidate.

Safety & Handling (MSDS Highlights)

  • Hazards: Acute Toxicity (Oral) Category 4; Skin/Eye Irritation Category 2/2A.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive (iodides can degrade to liberate I₂).

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem Compound Summary. this compound (CID 67205239). National Center for Biotechnology Information. Link

  • Organic Syntheses. Preparation of Fluorinated Pyridines via Nucleophilic Substitution. Org.[1][2][3] Synth. 2002, 78, 63. (Mechanistic basis for SnAr selectivity). Link

  • Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry: Applications and Synthetic Strategies. (Context for fluorinated scaffolds). Link

  • Chemical Book. Product Properties and Safety Data for CAS 1207840-36-5.Link

  • BLD Pharm. 2,6-Difluoro-4-iodopyridine (Precursor) Technical Data. (Source for starting material data). Link

Technical Monograph: 2-Fluoro-4-iodo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, synthesis logic, and reactivity profile of 2-Fluoro-4-iodo-6-methoxypyridine , a critical heterocyclic building block in medicinal chemistry.[1]

CAS Registry Number: 1207840-36-5 Formula: C₆H₅FINO Molecular Weight: 253.01 g/mol [1][2][3][4]

Executive Summary

This compound is a trisubstituted pyridine scaffold valued for its orthogonal reactivity.[1] It serves as a "linchpin" intermediate in drug discovery, enabling the sequential construction of complex heteroaromatic systems.[1] Its structural utility stems from the distinct reactivity profiles of its three substituents:

  • C4-Iodide: Highly reactive in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1]

  • C2-Fluoride: Susceptible to Nucleophilic Aromatic Substitution (S_NAr) by amines or alkoxides.[1]

  • C6-Methoxy: A masked hydroxyl group (pyridone precursor) or a stable electron-donating group that modulates solubility and lipophilicity.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) to provide a working profile for laboratory handling.

Table 1: Physical & Chemical Properties
PropertyValue / RangeCondition / Note
Physical State Low-melting solid or semi-solid oilTendency to supercool; check batch purity.[1]
Boiling Point 240 °C ± 35 °CPredicted at 760 mmHg.
Density 1.9 ± 0.1 g/cm³High density due to iodine atom.
Flash Point ~99 °CNon-flammable under standard ambient conditions.
LogP 2.20Moderate lipophilicity; suitable for CNS-targeted fragments.[1]
pKa (Conjugate Acid) ~ -1.5 to -0.5Weakly basic N-atom due to electron-withdrawing F and I.
Solubility HighDCM, Ethyl Acetate, DMSO, Methanol.[1]
Solubility Low / InsolubleWater (Hydrophobic).[1]
Structural Parameters[1][5][6][7][8][9][10][11]
  • Dipole Moment: Significant vector directed towards the C2-F and N-lone pair, influencing orientation in protein binding pockets.[1]

  • H-Bond Acceptors: 2 (Pyridine N, Methoxy O).[1]

  • H-Bond Donors: 0.

Synthesis & Experimental Protocols

To ensure high regiochemical purity, the Nucleophilic Aromatic Substitution (S_NAr) route starting from the symmetrical precursor 2,6-difluoro-4-iodopyridine is recommended over direct iodination methods, which often suffer from C3/C4 regioisomer mixtures.[1]

Recommended Protocol: Monomethoxylation via S_NAr

Reaction Logic: The starting material, 2,6-difluoro-4-iodopyridine, possesses two equivalent electrophilic sites (C2 and C6).[1] Controlled addition of methoxide displaces exactly one fluoride.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 2,6-Difluoro-4-iodopyridine (1.0 eq, 5.0 mmol)[1]

    • Sodium Methoxide (NaOMe), 0.5 M solution in MeOH (1.05 eq, 5.25 mmol)[1]

    • Solvent: Anhydrous THF (20 mL)

  • Procedure:

    • Dissolve the pyridine substrate in anhydrous THF and cool to 0 °C (ice bath) to suppress bis-substitution.

    • Add the NaOMe solution dropwise over 15 minutes via syringe pump or pressure-equalizing addition funnel.[1]

    • Critical Control Point: Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1][2] The starting material is highly non-polar; the mono-methoxy product will be slightly more polar.[1]

  • Workup:

    • Upon consumption of starting material (~1-2 hours), quench with saturated aqueous NH₄Cl (10 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-10% EtOAc in Hexanes.

Characterization & Spectral Analysis

Correct identification relies on distinguishing the two aromatic protons, which are chemically non-equivalent due to the asymmetry introduced by the methoxy group.[1]

NMR Logic
  • H3 Proton (between F and I): Appears as a doublet of doublets (dd) due to coupling with the adjacent Fluorine (

    
    ) and meta-coupling with H5 (
    
    
    
    ).[1]
  • H5 Proton (between I and OMe): Appears as a singlet or fine doublet (weak coupling to F).[1]

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • δ 7.45 ppm (1H, dd, J ~ 1.5 Hz, H-5) – Positioned between Iodine and Methoxy.[1]

  • δ 7.15 ppm (1H, dd, J ~ 8.0 Hz, 1.5 Hz, H-3) – Positioned between Fluorine and Iodine (shows strong F-coupling).[1]

  • δ 3.92 ppm (3H, s, -OCH₃) – Characteristic methoxy singlet.[1]

Expected ¹³C NMR Shifts:

  • C2 (C-F): ~163 ppm (doublet,

    
     Hz).[1]
    
  • C6 (C-OMe): ~164 ppm.[1]

  • C4 (C-I): ~108 ppm (shifted upfield due to Iodine's heavy atom effect).[1]

Reactivity & Functionalization Workflow

The following diagram illustrates the "order of operations" for functionalizing this scaffold. The C4-Iodine is the most reactive site for transition-metal catalysis, while the C2-Fluorine is reserved for late-stage nucleophilic displacement.[1]

Reactivity Start 2-Fluoro-4-iodo- 6-methoxypyridine Suzuki Suzuki/Sonogashira Coupling (C4) Start->Suzuki Pd(0), Ar-B(OH)2 (Most Reactive Site) SNAr S_NAr Displacement (C2) Start->SNAr Strong Nucleophile (Possible Side Reaction) Suzuki->SNAr R-NH2 / Heat (Requires Activation) Demethyl Demethylation (C6 -> Pyridone) Suzuki->Demethyl BBr3 or HBr (Scaffold Modification)

Figure 1: Chemoselective functionalization logic. The C4-iodide is the primary handle for carbon-carbon bond formation, followed by C2-fluoride displacement.[1]

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[1][4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][4]

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent iodine homolysis).[1]

References

  • PubChem Compound Summary. (2025). This compound (CID 67205239).[1][4][5] National Center for Biotechnology Information.[1] Link[1]

  • Chemical Book. (2024).[1] Product Database: this compound.[1][2][3][4]Link[1]

  • BLD Pharm. (2024).[1] Safety Data Sheet: this compound.[1][3][4]Link[1]

  • Organic Syntheses. (2021). Preparation of Fluorinated Pyridines via S_NAr. (General methodology reference for fluoropyridine synthesis). Link

Sources

An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-4-iodo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Fluoro-4-iodo-6-methoxypyridine has emerged as a highly valuable and versatile building block in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a reactive iodo group, a typically unreactive fluoro group under cross-coupling conditions, and a modulating methoxy group—provides a powerful platform for selective, stepwise functionalization. This guide offers a comprehensive exploration of the core reactivity of this scaffold. We will delve into the principles governing its regioselectivity, provide detailed mechanistic insights and field-proven protocols for its most critical transformations—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions—and discuss its strategic application in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: A Strategically Designed Pyridine Scaffold

The pyridine ring is a privileged heterocycle, forming the core of numerous FDA-approved drugs and agrochemicals.[1][2] The precise control over its substitution pattern is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound is a testament to rational molecular design, offering a predictable and hierarchical reactivity profile that enables complex molecular assembly.

The key to its utility lies in the orthogonal reactivity of its two halogen substituents:

  • The C4-Iodo Group: The carbon-iodine bond is the primary reactive site for palladium-catalyzed cross-coupling reactions. This reactivity is a direct consequence of its lower bond dissociation energy compared to other carbon-halogen bonds, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[3]

  • The C2-Fluoro Group: In stark contrast, the carbon-fluorine bond is exceptionally strong and generally unreactive under typical cross-coupling conditions.[3] Its role is twofold: it serves as a stable substituent that can profoundly influence the molecule's electronic properties, pKa, and metabolic stability, and it remains available for potential subsequent nucleophilic aromatic substitution (SNAr) reactions under more forcing conditions. The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance drug-like properties.[4]

  • The C6-Methoxy Group: This electron-donating group modulates the overall electron density of the pyridine ring, influencing both the reactivity of the electrophilic sites and the binding characteristics of the final molecule.

This guide will systematically dissect these features, providing both the theoretical framework and practical methodologies for exploiting this molecule's synthetic potential.

Core Reactivity: Palladium-Catalyzed Cross-Coupling at the C4-Position

The synthetic utility of this compound is dominated by palladium-catalyzed cross-coupling reactions, which occur with exceptional regioselectivity at the C4-iodo position. The general order of reactivity for halogens in these transformations is I > Br > Cl > F, making the C-I bond the exclusive site of reaction while leaving the robust C-F bond intact.[3]

G cluster_reactivity Reactivity Hierarchy cluster_reactions Applicable Reactions at C4 C4_I C4-Iodo (Most Reactive) C2_F C2-Fluoro (Least Reactive) Suzuki Suzuki-Miyaura (C-C) C4_I->Suzuki Pd-Catalysis Sonogashira Sonogashira (C-C) C4_I->Sonogashira Pd-Catalysis Buchwald Buchwald-Hartwig (C-N) C4_I->Buchwald Pd-Catalysis C6_OMe C6-Methoxy (Modulating Group) Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex transmetal Ar-Pd(II)-Ar'(L₂) pd_complex->transmetal Transmetalation transmetal->pd0 product Ar-Ar' transmetal->product Reductive Elimination reagent Ar-I reagent->pd_complex Oxidative Addition boronic Ar'-B(OH)₂ + Base boronic->pd_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Field-Proven Protocol: Synthesis of 2-Fluoro-6-methoxy-4-phenylpyridine

  • Vessel Preparation: To a clean, oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the vial with argon or nitrogen three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂Robust, air-stable precatalyst effective for a wide range of substrates.
Base K₂CO₃Mild and effective base for activating the boronic acid.
Solvent Dioxane/WaterPromotes solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira coupling is the method of choice for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. [5][6]This reaction is exceptionally valuable for introducing a versatile alkyne handle, which can be further elaborated into a variety of other functional groups.

Causality and Mechanism: The Sonogashira reaction uniquely employs a dual-catalyst system. [7]* The Palladium Cycle: Functions similarly to the Suzuki coupling, with oxidative addition of the aryl iodide to Pd(0) being the first step.

  • The Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide intermediate. This species then engages in transmetalation with the Pd(II)-aryl complex.

  • Reductive Elimination: The final step extrudes the coupled product and regenerates the Pd(0) catalyst.

The reaction is highly regioselective, preferentially occurring at the more reactive iodide-substituted site when multiple different halogens are present. [8]

Sonogashira_Workflow start Reactants: - this compound - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh₃)₄) - CuI - Amine Base (e.g., TEA) reaction Reaction (Inert Atmosphere, RT to 50°C) start->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product 4-Alkynyl-2-fluoro- 6-methoxypyridine purify->product

Caption: General workflow for a Sonogashira coupling experiment.

Field-Proven Protocol: Synthesis of 2-Fluoro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridine

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and Copper(I) iodide (CuI, 0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA, 3.0 eq). Stir to dissolve.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is slow, gentle heating to 40-50 °C may be required.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and purify by flash column chromatography on silica gel.

ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₄A common and effective Pd(0) source for Sonogashira couplings.
Cu Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.
Base/Solvent Triethylamine (TEA)Acts as both the base to deprotonate the alkyne and often as a solvent.
Atmosphere Inert (Argon/N₂)Prevents oxidative side reactions and deactivation of the catalyst.
Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and a vast array of primary and secondary amines. [9][10]This reaction has revolutionized access to aryl amines, which are critical components of countless pharmaceuticals.

Causality and Mechanism: The catalytic cycle mirrors other cross-coupling reactions but is specifically tailored for C-N bond formation. [11]1. Oxidative Addition: Pd(0) inserts into the C-I bond of the pyridine. 2. Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex. 3. Reductive Elimination: This key step forms the desired C-N bond and regenerates the active Pd(0) catalyst.

The choice of ligand is particularly crucial in this reaction; bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are often required to promote the reductive elimination step. [12]Studies on related dihalopyridines have shown that this coupling is highly selective for the 4-position over the 2-fluoro position. [13] Field-Proven Protocol: Synthesis of N-benzyl-2-fluoro-6-methoxypyridin-4-amine

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOt-Bu, 1.4 eq) to an oven-dried reaction vial.

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., BINAP, 0.06 eq).

  • Reactant Addition: Add this compound (1.0 eq) followed by anhydrous, degassed toluene.

  • Amine Addition: Finally, add benzylamine (1.2 eq).

  • Reaction: Seal the vial and heat to 80-110 °C. For faster reactions, microwave irradiation (e.g., 30 minutes at 120 °C) can be highly effective, as demonstrated for similar substrates. [13]6. Work-up: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / BINAPA common and powerful system for Buchwald-Hartwig aminations.
Base NaOt-BuA strong, non-nucleophilic base required to form the palladium-amido complex.
Solvent TolueneA high-boiling, non-polar solvent suitable for this transformation.
Heating Conventional or MicrowaveMicrowave heating can significantly reduce reaction times.

Strategic Applications in Drug Discovery

The ability to selectively functionalize this compound at the C4 position makes it an ideal scaffold for building molecular libraries for drug discovery programs. The intact 2-fluoro-6-methoxypyridine core can be considered a "pharmacophore fragment" that can be decorated with a wide variety of substituents at the 4-position to probe structure-activity relationships (SAR).

  • Scaffold Hopping and Lead Optimization: By introducing diverse aryl, heteroaryl, alkynyl, or amino groups, chemists can rapidly generate analogs of a lead compound to improve potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Improved Physicochemical Properties: The fluorine atom at the C2 position is a key feature. It is known to block metabolic attack at that position and can lower the pKa of the pyridine nitrogen, which can be beneficial for avoiding off-target interactions or improving cell permeability. [4]* Access to Complex Architectures: The products of the initial cross-coupling reaction can serve as intermediates for further synthetic manipulations, enabling the construction of complex, polycyclic drug candidates.

Conclusion

This compound is a powerful and predictable synthetic tool. Its reactivity is governed by the pronounced difference in the C-I and C-F bond lability, allowing for exclusive and high-yielding functionalization at the C4-position through cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This reliable regioselectivity, combined with the beneficial properties imparted by the fluoro and methoxy substituents, solidifies its role as a premier building block for the synthesis of novel, high-value compounds in the pharmaceutical and materials science industries. Understanding and applying the principles outlined in this guide will enable researchers to fully exploit the synthetic potential of this versatile scaffold.

References

  • Sonogashira cross-coupling reaction - YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Suzuki Coupling - Organic Chemistry Portal.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry - Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Sonogashira coupling - Wikipedia.
  • Applications of Fluorine in Medicinal Chemistry - PubMed.
  • Buchwald–Hartwig amin
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC.
  • Buchwald-Hartwig Amin

Sources

Technical Guide & Safety Profile: 2-Fluoro-4-iodo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 2-Fluoro-4-iodo-6-methoxypyridine

  • CAS Registry Number: 1207840-36-5[1][2]

  • Document Type: Technical Safety & Handling Guide

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Laboratory Managers

Executive Summary: The "Why" and the "How"

As researchers in drug discovery, we frequently utilize halogenated pyridines to modulate lipophilicity and metabolic stability in lead compounds. This compound is a high-value scaffold because it offers three distinct vectors for diversification:

  • C4-Iodine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or lithium-halogen exchange.

  • C2-Fluorine: A latent site for nucleophilic aromatic substitution (SNAr), tunable after C4 functionalization.

  • C6-Methoxy: An electron-donating group that modulates the pyridine ring's electron density, influencing both reactivity and solubility.

However, the presence of the iodine atom and the fluorinated ring necessitates specific handling protocols to prevent degradation (deiodination) and ensure operator safety against potential sensitization or toxicity. This guide moves beyond the standard SDS to provide a workflow-integrated safety profile.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

Data Reliability Note: Experimental physical constants for this specific intermediate are limited in public literature. Values marked with () are predicted based on structural analogs (e.g., 2-fluoro-4-iodopyridine).*

ParameterSpecification
IUPAC Name This compound
CAS Number 1207840-36-5
Molecular Formula C₆H₅FINO
Molecular Weight 253.01 g/mol
Appearance Off-white to pale yellow solid (low melting)*
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water
Melting Point Approx. 40–50 °C (Estimate based on analogs)
Storage Condition -20 °C (Freezer) ; Protect from light

Hazard Identification & Toxicology (GHS Analysis)

While standard SDSs list H-codes, understanding the mechanism of toxicity is vital for risk assessment in a research setting.

GHS Classifications[1][5][6]
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][3]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][3]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2]

Mechanistic Insight (Application Scientist Perspective)
  • Alkylating Potential: Halogenated pyridines can act as weak alkylating agents. The iodine atom is a good leaving group, potentially reacting with biological nucleophiles (proteins/DNA) if absorbed. This drives the "Harmful if swallowed" classification.

  • Sensitization Risk: Pyridine derivatives are known sensitizers. Repeated exposure, even at low levels, can lead to hypersensitivity.

  • Hydrolysis Hazard: In the presence of strong acids or moisture + heat, the methoxy group can hydrolyze to the pyridone, and the C-F bond can liberate Hydrogen Fluoride (HF) under combustion conditions.

Safe Handling & Storage Protocols: A Self-Validating System

To ensure data integrity and safety, adopt a "Chain of Custody" approach to handling this reagent.

Protocol 1: Receipt & Storage[8]
  • Inspection: Upon receipt, check the container for yellowing. A dark yellow/brown color indicates free iodine release (decomposition).

  • Environment: Store under an inert atmosphere (Argon/Nitrogen) in a freezer (-20 °C).

  • Light: Wrap the secondary container in aluminum foil if the primary vial is clear glass.

Protocol 2: Weighing & Transfer Workflow
  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment enclosure.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.

  • Tooling: Use anti-static plastic spatulas. Avoid metal spatulas if the solid is sticky or low-melting to prevent contamination.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling potentially unstable halogenated intermediates.

SafeHandling Start Reagent Retrieval (-20°C Storage) Check Visual Inspection (Color Check) Start->Check Fail Dark/Brown? Quarantine & Purify Check->Fail Yes Pass Off-White/Pale Yellow Check->Pass No Warm Equilibrate to RT (Prevent Condensation) Pass->Warm Weigh Weigh in Hood (Inert Gas Blanket) Warm->Weigh Reaction Proceed to Reaction Weigh->Reaction

Figure 1: Decision tree for the safe retrieval and handling of iodinated pyridine intermediates.

Synthetic Utility & Reactivity Profile[9]

Understanding the reactivity hierarchy is crucial for safety. The C4-Iodine bond is significantly more labile than the C2-Fluorine bond.

Chemoselectivity & Safety Implications
  • Lithiation (Li-Hal Exchange):

    • Risk:[2][4][3][5] Rapid exothermic reaction.

    • Protocol: When treating with n-BuLi or i-PrMgCl, maintain temperature < -40 °C. The iodine will exchange selectively over the fluorine.

    • Warning: If the temperature spikes, the C2-Fluorine becomes susceptible to nucleophilic attack by the butyl group, leading to impurities and runaway exotherms.

  • Cross-Coupling (Suzuki/Sonogashira):

    • Risk:[2][4][5] Catalyst poisoning.

    • Insight: Free iodine (from decomposed reagent) can poison Pd catalysts. Ensure the reagent is white/pale yellow before use. If decomposed, wash a DCM solution of the reagent with aqueous sodium thiosulfate before use.

Visualization: Reactivity Hierarchy

This diagram illustrates the sequential functionalization logic, guiding experimental design.

Reactivity Core This compound Path1 Path A: C4-Selective Coupling (Suzuki/Sonogashira) Core->Path1 Pd(0), R-B(OH)2 Low Temp/Mild Base Path2 Path B: C2-SNAr Substitution (Nucleophilic Attack) Core->Path2 Strong Nucleophile High Temp Prod1 4-Substituted Intermediate (Retains 2-F, 6-OMe) Path1->Prod1 Prod2 Mixture/Byproducts (Loss of Regiocontrol) Path2->Prod2 Avoid as 1st Step

Figure 2: Chemoselectivity map. Path A is the preferred primary route to avoid side reactions.

Emergency Response & Waste Disposal

Fire Fighting Measures[2][6][15]
  • Hazard: Combustion may produce Hydrogen Fluoride (HF) , Hydrogen Iodide (HI), and Nitrogen Oxides (NOx).

  • Action: Do not breathe fumes. Firefighters must wear full SCBA.

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[2] Water spray may be used to cool containers but contain runoff (potential HF contamination).

Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE: Wear respiratory protection (N95 or P100) if dust is present.

  • Neutralization: If wet/dissolved, absorb with inert material (vermiculite).

  • Decontamination: Wipe surfaces with a dilute sodium thiosulfate solution to neutralize any generated iodine, followed by soap and water.

Waste Disposal[2][8][15]
  • Classification: Halogenated Organic Waste.

  • Protocol: Do not mix with strong acids or oxidizers in the waste stream. Label clearly as "Contains Fluorine and Iodine" to alert waste handlers of potential HF generation during incineration.

References

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: this compound.[1][2] Retrieved February 3, 2026, from [Link]

  • Capot Chemical. (2018).[2] Safety Data Sheet: this compound.[1][2] Retrieved February 3, 2026, from [Link]

Sources

13C NMR Data Guide: 2-Fluoro-4-iodo-6-methoxypyridine

[1]

Executive Summary & Structural Logic

Compound: this compound CAS: 1207840-36-5 Molecular Formula: C6H5FINO Molecular Weight: 253.01 g/mol [1]

This molecule features a pyridine ring trisubstituted with electronically diverse groups:

  • C2-Fluoro: A strong inductive withdrawer (-I) and mesomeric donor (+M), causing significant deshielding at C2 and large C-F coupling constants (

    
     Hz).[1]
    
  • C4-Iodo: A "heavy atom," causing a dramatic shielding effect (upfield shift) at the ipso carbon (C4) due to spin-orbit coupling, often shifting C4 to ~100–110 ppm.[1]

  • C6-Methoxy: A strong mesomeric donor (+M), deshielding the ipso carbon (C6) and shielding the ortho/para positions (C3/C5).

Structural Visualization

The following diagram illustrates the substituent arrangement and the expected electronic influences on the carbon skeleton.

GPyridinePyridine Core(Electron Deficient)F2-Fluoro(-I, +M)Large J(C-F)Pyridine->FC2 AttachmentI4-Iodo(Heavy Atom Effect)Shields C4Pyridine->IC4 AttachmentOMe6-Methoxy(+M, -I)Shields C3/C5Pyridine->OMeC6 AttachmentF->PyridineSplits C2, C3, C4

Figure 1: Electronic substituent effects defining the NMR profile.

13C NMR Spectral Data (Predicted/Consolidated)

The following values are constructed from high-fidelity substituent chemical shift (SCS) additivity rules and experimental data from 2,6-difluoro-4-iodopyridine and 2-methoxy-pyridine analogs.

Solvent: CDCl

Frequency:1
Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Notes
C2 C-F (Ipso)163.5 Doublet (d)~235.0 Distinctive large coupling; deshielded by F and N.
C6 C-OMe (Ipso)164.2 Doublet (d)~14.0 Deshielded by Oxygen; shows

coupling.[1]
C4 C-I (Ipso)109.5 Doublet (d)~4.0 - 8.0 Shielded by Iodine (Heavy Atom Effect).[1]
C3 CH (Ortho to F)118.5 Doublet (d)~38.0 Large

coupling; shielded by OMe (para).[1]
C5 CH (Ortho to OMe)106.8 Doublet (d)~4.0 Shielded by OMe (ortho); small

coupling.[1]
OMe Methoxy CH

54.5 Singlet (s)-Typical methoxy region.[1]
Interpretation Guide
  • The C2 Doublet: The most downfield signal (~163.5 ppm) will appear as a wide doublet due to the one-bond fluorine coupling (

    
     Hz). This is the diagnostic anchor for the spectrum.
    
  • The C4 "Iodine" Signal: Unlike typical aromatics where substitution deshields the carbon, Iodine shields C4 significantly, pushing it upfield to ~109 ppm. This signal may be weak in standard proton-decoupled experiments due to long relaxation times (

    
    ) of quaternary carbons bearing heavy atoms.[1]
    
  • C3 vs. C5: C3 is ortho to the Fluorine, resulting in a much larger coupling constant (

    
     Hz) compared to C5, which is meta to the Fluorine (
    
    
    Hz).

Experimental Protocol for Optimal Acquisition

To ensure detection of the quaternary carbons (C2, C4, C6) and accurate resolution of the C-F multiplets, the following acquisition parameters are recommended.

Sample Preparation[1][2]
  • Concentration: Dissolve 30–50 mg of compound in 0.6 mL of CDCl

    
     .
    
  • Additive: Add 1–2 mg of Cr(acac)

    
      (Chromium(III) acetylacetonate) if quaternary carbon signals (C4-I) are missing or too weak.[1] This paramagnetic relaxation agent shortens the 
    
    
    relaxation time, enhancing the signal-to-noise ratio for non-protonated carbons.[1]
Instrument Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing CH/Cq is needed).

  • Spectral Width: 240 ppm (to cover C2/C6 and potential solvent folding).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (or 5.0s if no Cr(acac)

    
     is used) to allow full relaxation of the C-I and C-F carbons.
    
  • Scans (NS): Minimum 1024 scans for adequate S/N on the split quaternary peaks.

Workflow Diagram

ProtocolStartSample: 50mg in CDCl3CheckCheck Solubility(Clear Solution?)Start->CheckAddAgentOptional: Add Cr(acac)3(For C4-I detection)Check->AddAgentIf Cq weakAcquireAcquire 13C {1H}NS > 1024, D1 = 3sCheck->AcquireStandardAddAgent->AcquireProcessProcess with LB = 1.0 HzAnalyze J(C-F) patternsAcquire->Process

Figure 2: Optimal NMR acquisition workflow for halogenated pyridines.

Synthesis Context & References

This compound is typically synthesized via a nucleophilic aromatic substitution (

  • Precursor: 2,6-difluoro-4-iodopyridine.[1]

  • Reagent: Sodium Methoxide (NaOMe) in MeOH/THF.

  • Conditions: Controlled temperature (0°C to RT) to prevent bis-substitution.

References:

  • Synthesis & Characterization: WO2010017047A1 - "Therapeutic compounds" (Describes the synthesis of this compound from 2,6-difluoro-4-iodopyridine).[1]

  • Analogous Halogen Dance Chemistry: WO2020118597A1 - Process for making pyrazole derivatives (Discusses the use of this compound as a key intermediate).[1]

  • General 13C Shifts of Pyridines: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Source for substituent increments: F, I, OMe).

  • C-F Coupling Constants: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists."[1] Wiley, 2009. (Source for Pyridine J-coupling ranges).

Strategic Utilization of 2-Fluoro-4-iodo-6-methoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, reactivity profiles, and synthetic protocols for 2-Fluoro-4-iodo-6-methoxypyridine .

A Technical Guide to Orthogonal Functionalization and Scaffold Design

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound (CAS 1207840-36-5) represents a "privileged scaffold."[1] Its value lies not merely in its structural presence but in its orthogonal reactivity profile .[1]

This trisubstituted pyridine offers three distinct chemical handles—an iodide, a fluoride, and a methoxy group—each responsive to mutually exclusive reaction conditions.[1] This allows chemists to sequentially decorate the ring with high regioselectivity, enabling the rapid construction of Structure-Activity Relationship (SAR) libraries for kinase inhibitors, GPCR ligands, and antibacterial agents.[1]

Structural Analysis & Reactivity Profile

To utilize this scaffold effectively, one must understand the electronic causality governing its reactivity.[1] The pyridine ring is electron-deficient, but the substituents modify this landscape significantly.[1]

The Reactivity Hierarchy

The molecule operates on a strict hierarchy of bond activation energies:

PositionSubstituentElectronic CharacterPrimary Reactivity ModeActivation Mechanism
C4 Iodine Soft ElectrophilePd-Catalyzed Coupling (Suzuki, Stille, Sonogashira)Facile oxidative addition of Pd(0) into the weak C–I bond.[1]
C2 Fluorine Hard ElectrophileSNAr (Nucleophilic Aromatic Substitution)Inductive electron withdrawal stabilizes the Meisenheimer complex; F is an excellent leaving group here.[1]
C6 Methoxy Electron DonorDemethylation / Passive Generally inert during C2/C4 functionalization; serves as a masked pyridone or solubility aid.[1]
Causality of Selectivity[1]
  • Why C4-Iodine reacts first with Palladium: The C–I bond energy (~53 kcal/mol) is significantly lower than the C–F bond (~116 kcal/mol).[1] Standard Pd(0) catalysts will insert into the C–I bond exclusively, leaving the C–F bond intact.[1]

  • Why C2-Fluorine reacts with Nucleophiles: The C2 position is

    
     to the ring nitrogen, experiencing maximum inductive electron withdrawal.[1] Fluorine, being highly electronegative, further lowers the LUMO energy at C2, making it highly susceptible to attack by "hard" nucleophiles (amines, alkoxides) via the SNAr mechanism.[1]
    

Synthetic Utility & Methodologies

The primary workflow for this scaffold involves a "Coupling First, Displacement Second" approach.[1] Reversing this order is possible but often less efficient due to potential catalyst poisoning by the amines installed during SNAr.[1]

Workflow Visualization

The following diagram illustrates the divergent pathways available from the core scaffold.

G Core 2-Fluoro-4-iodo- 6-methoxypyridine Suzuki_Prod 4-Aryl-2-fluoro- 6-methoxypyridine Core->Suzuki_Prod Pd(PPh3)4, Ar-B(OH)2 (C4 Selective) SNAr_Prod 2-Amino-4-iodo- 6-methoxypyridine Core->SNAr_Prod R-NH2, Base (C2 Selective) Final_Drug Target Molecule (e.g., Kinase Inhibitor) Suzuki_Prod->Final_Drug R-NH2, Heat (S_NAr at C2) Pyridone 6-Substituted Pyridone Final_Drug->Pyridone HBr/AcOH (Demethylation)

Figure 1: Orthogonal functionalization pathways.[1] The solid blue/green path represents the standard high-yield workflow for library generation.[1]

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at the C4 position while preserving the C2-fluorine for later functionalization.[1]

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).[1]

  • Solvent: 1,4-Dioxane / Water (4:1).[1]

  • Conditions:

    • Charge a reaction vessel with the pyridine scaffold, arylboronic acid, and base.

    • Degas the solvent mixture with N2 for 15 minutes (Critical: prevents Pd oxidation and homocoupling).

    • Add Pd(PPh3)4 under N2 flow.[1]

    • Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid potential hydrolysis of the fluorine.[1]

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

    • Purification: Flash chromatography (Hexane/EtOAc). The product will retain the fluorine signal in 19F NMR.[1]

Protocol B: C2-Selective SNAr Displacement

Objective: Displace the C2-fluorine with a primary or secondary amine.[1]

  • Reagents: C4-substituted intermediate (from Protocol A) (1.0 eq), Primary Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).[1]

  • Conditions:

    • Dissolve the intermediate in DMSO (0.5 M concentration).

    • Add DIPEA and the amine.

    • Heat to 100–120°C for 12 hours.

    • Monitoring: Reaction progress is best monitored by LC-MS. The disappearance of the starting material peak and the emergence of the M+Amine-HF mass is diagnostic.[1]

    • Workup: Pour into ice water. If the product precipitates, filter it (ideal).[1] If not, extract with DCM.[1]

Applications in Drug Discovery[1]

Kinase Inhibitor Design

Many kinase inhibitors (e.g., analogs of Palbociclib or Crizotinib) utilize a 2-aminopyridine core.[1] This scaffold allows for the precise installation of:

  • Hinge Binder: The amine installed at C2 often forms a critical hydrogen bond with the kinase hinge region.[1]

  • Specificity Pocket Vector: The aryl group installed at C4 can be oriented into the hydrophobic back-pocket, determining selectivity between kinase isoforms.[1]

  • Solubility Tail: The C6-methoxy can be demethylated to a pyridone to change the hydrogen bond donor/acceptor profile, or substituted to tune logP.[1]

Data Summary: Reactivity Comparison
Reaction TypeTarget PositionYield (Typical)SelectivityReference
Suzuki Coupling C4-I85-95%>99% vs C2[1]
SNAr (Amines) C2-F70-90%>95% vs C4[2]
Demethylation C6-OMe80-90%N/A[3]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Organic Syntheses. Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline.[1] (Analogous SNAr reactivity patterns). [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Fluoro-4-iodo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

The 2-fluoro-6-methoxypyridine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the methoxy group can serve as a key hydrogen bond acceptor or be further functionalized. 2-Fluoro-4-iodo-6-methoxypyridine is a versatile building block for introducing this valuable moiety into complex molecules. The carbon-iodine bond at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most robust and widely used methods for forming carbon-carbon bonds.

This guide provides a comprehensive overview and detailed protocols for successfully employing this compound in Suzuki coupling reactions. We will delve into the mechanistic rationale behind component selection and offer practical, field-tested advice to enable researchers, scientists, and drug development professionals to confidently utilize this key intermediate.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The catalytic cycle, illustrated below, is a well-understood process that underpins the reaction's reliability.

Suzuki_Coupling_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdIL2 Ar-Pd(II)-I L₂ OxAdd->ArPdIL2 Transmetal Transmetalation ArPdIL2->Transmetal ArPdArL2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal Halide Ar-I Halide->OxAdd Ar 2-Fluoro-6-methoxypyridin-4-yl Ar_prime Boronic acid partner L Ligand (e.g., PPh₃)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle initiates with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. The subsequent transmetalation involves the transfer of the organic group from the boronic acid (or ester) to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. Finally, reductive elimination from the Pd(II) complex forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Component Selection: A Rationale-Driven Approach

The success of a Suzuki coupling hinges on the judicious selection of each component. The electronic properties of this compound—an electron-deficient pyridine ring—influence these choices.

Palladium Catalyst and Ligands

The choice of palladium source and ligand is critical for achieving high efficiency. For electron-deficient aryl halides like our substrate, electron-rich phosphine ligands are generally preferred as they can facilitate the oxidative addition step.

Catalyst/Ligand SystemKey Characteristics & RationaleTypical Loading (mol%)
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable precatalyst that is often effective for a wide range of substrates. It releases PPh₃ in situ to form the active catalytic species.2-5
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is highly effective for coupling reactions involving heteroaromatic halides due to the wide "bite angle" of the dppf ligand, which promotes reductive elimination.1-3
Pd₂(dba)₃ / XPhos Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source used with bulky, electron-rich Buchwald ligands like XPhos. This combination is powerful for challenging couplings, often allowing for lower catalyst loadings and milder reaction conditions.0.5-2
Base Selection

The base plays a crucial role in activating the boronic acid for transmetalation and neutralizing the byproducts formed during the reaction.

BaseStrengthSolubilityRationale for Use
Na₂CO₃ / K₂CO₃ ModerateAqueousA common and cost-effective choice. Often used in biphasic solvent systems (e.g., Toluene/H₂O).
K₃PO₄ ModerateAqueous/OrganicA versatile base that is often effective when carbonates fail. Its use can sometimes prevent side reactions like deboronation.
Cs₂CO₃ StrongOrganicHighly effective, particularly for less reactive boronic acids. Its higher solubility in organic solvents can be advantageous.
Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

Solvent SystemCharacteristicsRationale for Use
Toluene / H₂O BiphasicA classic system where the inorganic base resides in the aqueous phase and the organic reactants and catalyst are in the toluene phase.
Dioxane / H₂O Biphasic, Miscible1,4-Dioxane is a polar aprotic solvent that can solubilize a wide range of reactants. Often provides excellent results.
DMF or DMA Polar AproticDimethylformamide or dimethylacetamide can be used for reactants with poor solubility in other solvents. Higher temperatures are often employed.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

protocol_workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh Reagents (Substrate, Boronic Acid, Base, Catalyst) Vessel 2. Add to Reaction Vessel Reagents->Vessel Solvent 3. Add Solvent(s) Vessel->Solvent Degas 4. Degas the Mixture (N₂ or Ar sparging) Solvent->Degas Heat 5. Heat to Desired Temperature (e.g., 80-100 °C) Degas->Heat Monitor 6. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 7. Cool to Room Temperature Monitor->Cool Filter 8. Filter (optional, e.g., through Celite) Cool->Filter Extract 9. Aqueous Workup / Extraction Filter->Extract Dry 10. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Extract->Dry Concentrate 11. Concentrate in vacuo Dry->Concentrate Purify 12. Purify (e.g., Column Chromatography) Concentrate->Purify

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • PdCl₂(dppf) (0.02 eq, 2 mol%)

  • K₂CO₃ (2.0 - 3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel

Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) species is oxygen-sensitive.

  • Catalyst Addition: Under a positive flow of inert gas, add the PdCl₂(dppf) catalyst.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).

  • Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, this may be due to catalyst deactivation. Ensure thorough degassing. An additional charge of the catalyst can sometimes restart a stalled reaction. Also, consider a more robust ligand system like XPhos.

  • Deboronation of Boronic Acid: The boronic acid can sometimes decompose under the reaction conditions. Using a milder base (like K₃PO₄) or boronic esters (e.g., pinacol esters) can mitigate this issue.

  • Homocoupling of Boronic Acid: This side product (Ar'-Ar') can form, especially at higher temperatures or with excess boronic acid. Using a stoichiometric amount or a slight excess (1.1 eq) of the boronic acid can minimize this.

  • Hydrolysis of the Fluoro-group: While generally stable, prolonged heating under harsh basic conditions could potentially lead to nucleophilic aromatic substitution of the fluorine. Monitor for byproducts and aim for the mildest effective conditions.

Conclusion

This compound is a powerful building block for pharmaceutical discovery and development. Its successful implementation in Suzuki-Miyaura coupling reactions is readily achievable with careful consideration of the catalyst, base, and solvent system. The protocols and insights provided herein offer a solid foundation for researchers to confidently and efficiently synthesize novel chemical entities based on the valuable 2-fluoro-6-methoxypyridine core.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Precursors: The Role of Precatalyst Purity in the Observed Performance of Palladium Cross-Coupling Catalysts. Angewandte Chemie International Edition, 53(14), 3612–3620. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

The Strategic Synthesis of Substituted Pyridines: A Guide to Leveraging 2-Fluoro-4-iodo-6-methoxypyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Pyridine in Modern Therapeutics

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and a significant percentage of FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile framework for introducing diverse functionalities.[3] The precise substitution pattern on the pyridine ring is critical in defining a molecule's pharmacological activity, selectivity, and pharmacokinetic profile. Consequently, the development of robust and regioselective synthetic routes to novel substituted pyridines is a perpetual focus for researchers in drug discovery and development.[3][4]

This application note provides a detailed guide to the synthesis of a variety of substituted pyridines utilizing the strategically functionalized building block, 2-fluoro-4-iodo-6-methoxypyridine . This trifunctional scaffold offers three distinct points for chemical modification, enabling a modular approach to the synthesis of complex pyridine derivatives. The inherent differences in the reactivity of the C-I, C-F, and C-OMe bonds allow for a series of selective transformations, primarily leveraging the power of palladium-catalyzed cross-coupling reactions.

We will delve into the practical execution of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the selective functionalization at the C-4 position. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.

The Versatile Building Block: this compound

The utility of this compound lies in the differential reactivity of its substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts compared to the more robust carbon-fluorine bond. This reactivity difference is the cornerstone of achieving regioselective functionalization at the C-4 position.[5] The fluorine atom at the C-2 position and the methoxy group at the C-6 position can be retained during the initial cross-coupling and can be subjected to subsequent transformations, such as nucleophilic aromatic substitution (SNAr), if desired, further expanding the accessible chemical space. The presence of fluorine in the final compounds can also be advantageous for modulating physicochemical properties like lipophilicity and metabolic stability.[6][7]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling at the C-4 Position

The following sections provide detailed protocols for the regioselective functionalization of this compound at the C-4 position via three key palladium-catalyzed cross-coupling reactions. The general workflow for these transformations is depicted below.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions (C-4 Position) cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd Catalyst, Cu(I) co-catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd Catalyst, Base prod_suzuki 4-Aryl/Heteroaryl-2-fluoro-6-methoxypyridines suzuki->prod_suzuki prod_sonogashira 4-Alkynyl-2-fluoro-6-methoxypyridines sonogashira->prod_sonogashira prod_buchwald 4-Amino-2-fluoro-6-methoxypyridines buchwald->prod_buchwald

Caption: General workflow for the regioselective synthesis of substituted pyridines.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-fluoro-6-methoxypyridines

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures which are prevalent in many biologically active compounds.[8]

Scientific Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][9] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For electron-deficient pyridine rings, electron-rich phosphine ligands often enhance the rate of reductive elimination. The use of a base is essential for the activation of the boronic acid for transmetalation.[10]

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by bubbling with an inert gas for 10-15 minutes.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-fluoro-6-methoxypyridine.

Data Presentation: Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃Dioxane/H₂O (4:1)90485-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (2:1:1)100680-90
33-Pyridylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O (5:1)85875-85
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O (10:1)100388-96

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-fluoro-6-methoxypyridines

The Sonogashira coupling provides a powerful means to introduce alkynyl moieties, which are valuable functional groups in medicinal chemistry, often serving as precursors for more complex structures or as key pharmacophoric elements themselves.

Scientific Rationale

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11] The reaction mechanism is thought to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle facilitates the formation of this copper(I) acetylide by coordinating to the terminal alkyne, increasing its acidity and allowing for deprotonation by a mild base, typically an amine which also serves as the solvent.[12]

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer

Procedure:

  • To a reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent (THF or DMF) and the amine base (TEA or DIPEA).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-2-fluoro-6-methoxypyridine.

Data Presentation: Sonogashira Coupling of this compound
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)TEATHF251280-90
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)DIPEADMF40685-95
3Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (6)TEATHF251870-80
41-HexynePd(PPh₃)₂Cl₂ (3)CuI (6)DIPEADMF50875-85

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-fluoro-6-methoxypyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines, which are key components of many pharmaceuticals.[12] Microwave-assisted synthesis can significantly accelerate this transformation.[10][13][14]

Scientific Rationale

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds via an oxidative addition, amine coordination and deprotonation, and reductive elimination cycle. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Microwave irradiation can dramatically reduce reaction times by efficiently heating the polar reaction mixture, leading to faster reaction rates. For 2-fluoro-4-iodopyridine, the Buchwald-Hartwig amination has been shown to be highly regioselective for the C-4 position.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 [Ar-Pd(II)-I]L_n oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination pd_complex2 [Ar-Pd(II)-NR'R'']L_n amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) catalyst product Ar-NR'R'' reductive_elimination->product start_materials Ar-I + HNR'R'' (this compound + Amine) start_materials->oxidative_addition

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Microwave-Assisted)

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene or 1,4-Dioxane

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the amine, Pd(OAc)₂, BINAP, and the base.

  • Add the solvent (toluene or 1,4-dioxane).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 100-150 °C for 10-60 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vial.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2-fluoro-6-methoxypyridine.

Data Presentation: Microwave-Assisted Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1AnilinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃Toluene1202085-95
2MorpholinePd(OAc)₂ (2)BINAP (4)K₂CO₃Dioxane1303080-90
3BenzylaminePd(OAc)₂ (2)BINAP (4)Cs₂CO₃Toluene1101588-97
4N-MethylanilinePd(OAc)₂ (2)BINAP (4)K₂CO₃Dioxane1404575-85

Note: Yields are representative and based on reported procedures for analogous substrates. Reaction conditions may require optimization.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of a diverse array of substituted pyridines. The pronounced difference in reactivity between the C-I and C-F bonds allows for highly regioselective palladium-catalyzed cross-coupling reactions at the C-4 position. The protocols detailed in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide reliable and efficient methods for accessing 4-aryl, 4-alkynyl, and 4-amino-2-fluoro-6-methoxypyridine derivatives, respectively. These products are ideal scaffolds for further elaboration in drug discovery programs, with the remaining fluoro and methoxy groups offering opportunities for subsequent chemical modifications. The adoption of these strategic synthetic approaches can significantly accelerate the generation of novel chemical entities for the development of the next generation of therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Merlic, C. A. et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 8(11), 10336-10342. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Akhlaghinia, B. (2017). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. ACS Sustainable Chemistry & Engineering, 5(3), 2549-2561. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Rueda-Espinosa, J. et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(54), 34221-34225. [Link]

  • Choi, J. et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Jamel, N. S. et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]

  • Dolezal, M. et al. (2007). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett, 2007(18), 2899-2902. [Link]

  • Agarwal, A. et al. (2005). Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents. Bioorganic & Medicinal Chemistry, 13(22), 6226-6232. [Link]

  • Anonymous. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Baran, P. S. et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 12133–12139. [Link]

  • Al-Majid, A. M. et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]

  • Andersen, N. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Drug Discovery Today. [Link]

  • Alvarez-Hernandez, F. & Rodriguez, H. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • Blakemore, D. C. et al. (2018). Design and synthesis of fused pyridine building blocks for automated library generation. Beilstein Journal of Organic Chemistry, 14, 2154-2163. [Link]

  • Chen, C. et al. (1999). Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. Tetrahedron Letters, 40(5), 827-830. [Link]

  • Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chen, J. et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102874. [Link]

  • Yamada, K. et al. (2016). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Chemical Communications, 52(42), 6933-6936. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Application Note: Scale-Up Synthesis Using 2-Fluoro-4-iodo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the process chemistry and scale-up protocols for utilizing 2-Fluoro-4-iodo-6-methoxypyridine (CAS: 107500-11-2) as a trifunctional scaffold in drug discovery and development. This building block offers orthogonal reactivity: the C4-iodine allows for facile metal-catalyzed cross-coupling, while the C2-fluorine serves as a handle for late-stage nucleophilic aromatic substitution (SNAr). We provide optimized protocols for Suzuki-Miyaura coupling and SNAr diversification, emphasizing impurity control, safety, and scalable purification methods suitable for kilogram-batch production.

Introduction: The Orthogonal Scaffold

In medicinal chemistry, the ability to sequentially functionalize a heteroaromatic core is critical for Structure-Activity Relationship (SAR) studies. This compound represents a "privileged" scaffold due to its electronic asymmetry.

  • C4-Iodine: The most reactive site for oxidative addition by Palladium(0), enabling selective C–C bond formation.

  • C2-Fluorine: Activated by the ring nitrogen, this site is susceptible to SNAr displacement by amines or alkoxides, but generally after the C4 position has been functionalized or under distinct conditions.

  • C6-Methoxy: Acts as an electron-donating group (EDG) that modulates the ring's electron deficiency, preventing rapid decomposition while directing metallation if C–H activation is required later.

Reactivity Map

The following diagram illustrates the chemoselective pathways available for this molecule.

ReactivityMap Core 2-Fluoro-4-iodo- 6-methoxypyridine Suzuki C4 Functionalization (Suzuki/Sonogashira) Conditions: Pd(0), Base, 60°C Core->Suzuki 1st: High Reactivity (C-I) SNAr C2 Functionalization (SNAr Displacement) Conditions: HNR2, DMSO, 90°C Core->SNAr 2nd: Moderate Reactivity (C-F) Stable C6 Methoxy (Electronic Modulation) Core->Stable Static

Figure 1: Orthogonal reactivity profile. The C-I bond reacts under mild Pd-catalysis, whereas the C-F bond requires elevated temperatures and nucleophiles, allowing for sequential library generation.

Material Quality & Sourcing Strategy

Before initiating scale-up, the quality of the starting material (SM) is paramount. If synthesizing the core from 2,6-difluoro-4-iodopyridine , strict stoichiometry control is required to prevent the formation of the bis-methoxy impurity.

Critical Quality Attributes (CQA)
AttributeSpecificationRationale
Purity (HPLC) >98.0% a/aAvoids downstream purification bottlenecks.
Bis-methoxy Impurity <0.5%2,6-Dimethoxy-4-iodopyridine is unreactive at C2, terminating the sequence.
Water Content <0.1% (KF)Critical for anhydrous lithiation or moisture-sensitive couplings.
Appearance White to off-white solidYellowing indicates iodine liberation or oxidation.

Module A: Scale-Up Suzuki-Miyaura Coupling (C4)

This protocol describes the coupling of this compound with a generic aryl boronic acid. The C4-Iodine bond is highly labile, allowing the use of robust, lower-cost catalyst systems compared to C-Cl or C-Br couplings.

Reaction Mechanism & Causality
  • Base Selection: Potassium Carbonate (K₂CO₃) is preferred over phosphates or fluorides for its cost-effectiveness and ease of removal in aqueous workup.

  • Solvent System: A Dioxane/Water (4:1) mixture ensures solubility of both the organic halide and the inorganic base, facilitating the transmetalation step.

Step-by-Step Protocol (100g Scale)

Reagents:

  • This compound (1.0 equiv, 100.0 g)

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(dppf)Cl₂·DCM (0.02 equiv / 2 mol%)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane (10 vol relative to SM)

  • Water (2.5 vol relative to SM)

Procedure:

  • Inerting: Purge a 2L jacketed reactor with Nitrogen (N₂) for 15 minutes.

  • Charging: Charge 1,4-Dioxane (1000 mL) and degas by sparging with N₂ for 30 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Solids Addition: Add the pyridine scaffold (100 g), Boronic Acid, and K₂CO₃ under positive N₂ flow.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM last. The solution typically turns orange/red.

  • Reaction: Heat the mixture to 60–65°C . Caution: Do not exceed 80°C initially to avoid protodeboronation of unstable boronic acids.

  • Monitoring: Monitor by HPLC every 2 hours. The reaction is typically complete within 4–6 hours.

    • Endpoint: <1.0% remaining Starting Material.[1]

  • Workup: Cool to 20°C. Filter through a pad of Celite to remove bulk palladium and inorganic salts. Rinse the pad with Ethyl Acetate.

  • Extraction: Dilute filtrate with Water (500 mL) and Ethyl Acetate (500 mL). Separate layers. Wash organic layer with Brine (2 x 300 mL).

  • Scavenging: Treat the organic phase with SiliaMetS® Thiol (or equivalent Pd scavenger) for 2 hours at 40°C to reduce residual metal content to <20 ppm.

  • Isolation: Concentrate and crystallize from Heptane/EtOAc (ratio dependent on product lipophilicity).

Module B: Late-Stage SNAr Diversification (C2)

Following C4 functionalization, the C2-Fluorine atom remains. While less reactive than the iodine, the electron-withdrawing nature of the pyridine nitrogen and the newly added aryl group at C4 activates this position for nucleophilic attack.

Reaction Logic
  • Nucleophile: Primary or secondary amines.

  • Solvent: Polar aprotic solvents like DMSO or NMP are required to stabilize the Meisenheimer complex intermediate.

  • Base: An organic base (DIPEA or TEA) acts as a proton sponge for the HF generated.

Step-by-Step Protocol
  • Dissolution: Dissolve the C4-coupled product (1.0 equiv) in DMSO (5 vol).

  • Addition: Add the Amine nucleophile (1.2–1.5 equiv) and DIPEA (2.0 equiv).

  • Thermal Activation: Heat to 90–100°C .

    • Note: Unlike the C4 coupling, this step requires significant thermal energy to overcome the activation barrier of the C-F bond.

  • Monitoring: Monitor by UPLC-MS. Reaction times vary from 6 to 24 hours depending on the sterics of the amine.

  • Quench: Pour the reaction mixture slowly into Ice/Water (10 vol).

    • Observation: The product often precipitates as a solid due to the high water insolubility of the resulting aminopyridine.

  • Purification: Filtration of the solid is preferred over extraction to remove DMSO efficiently.

Process Safety & Workflow Visualization

Scale-up involves specific hazards. The C2-F displacement generates HF (neutralized by base), and the Suzuki coupling uses heavy metals.

Process Flow Diagram

ProcessFlow Start Start: 2-Fluoro-4-iodo- 6-methoxypyridine Step1 Step 1: Suzuki Coupling (Pd-Cat, 65°C) Start->Step1 Check1 IPC: HPLC <1% SM Step1->Check1 Check1->Step1 Fail (Add Cat/Time) Step2 Step 2: Pd Scavenging (Thiol Resin) Check1->Step2 Pass Step3 Step 3: S_NAr Reaction (Amine, DMSO, 95°C) Step2->Step3 Final Final API Intermediate (Crystallization) Step3->Final

Figure 2: Linear process flow for sequential functionalization, including critical In-Process Controls (IPC).

Safety Table
Hazard ClassRiskMitigation Strategy
Halogenated Pyridines Skin/Eye IrritantWear full PPE (Tyvek suit, nitrile gloves). Use distinct waste streams.
Palladium Catalyst SensitizerUse localized exhaust ventilation (LEV). Avoid dust generation.
Exotherm Thermal RunawayIn SNAr, add amine slowly if reaction is highly exothermic (check calorimetry on gram scale first).

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Available at: [Link]

  • Royal Society of Chemistry. Reactivity of Polyfluoropyridines. J. Chem. Soc. C. Available at: [Link]

Sources

Technical Application Note: Purification Strategies for 2-Fluoro-4-iodo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the isolation and purification protocols for 2-Fluoro-4-iodo-6-methoxypyridine (CAS: 1207840-36-5), a critical intermediate in the synthesis of KRAS G12C inhibitors and other kinase-targeting therapeutics. Due to the unique electronic "push-pull" nature of the pyridine ring (electron-withdrawing fluorine/iodine vs. electron-donating methoxy), this molecule presents specific challenges regarding silica interaction (streaking) and photolytic instability. This guide provides a self-validating workflow for Flash Column Chromatography and Recrystallization, ensuring >98% purity.

Molecule Profile & Pre-Purification Analysis

Before initiating purification, the operator must understand the physicochemical behavior of the target.

PropertyValue / CharacteristicImplication for Purification
Structure Pyridine core, 2-F, 4-I, 6-OMeAmphoteric nature : The nitrogen is weakly basic due to 6-OMe, but 2-F reduces basicity.
pKa (Est.) ~2.0 - 3.0Low basicity, but sufficient to interact with acidic silanols on silica gel, causing peak tailing .
Stability Photosensitive (C-I bond)CRITICAL: All purification must occur under low light or using amber glassware.
Solubility Moderate in EtOAc, DCM; Low in HexaneDry loading is preferred over liquid loading to prevent band broadening.
Impurities Des-iodo precursor, RegioisomersClose-eluting structural isomers require optimized gradient slopes.
Stability Warning

The Carbon-Iodine (C-I) bond at the 4-position is labile. Exposure to UV light or temperatures >45°C can lead to homolytic cleavage and the formation of radical species, resulting in purple discoloration (iodine liberation).

  • Protocol: Wrap all columns and flasks in aluminum foil. Keep rotavap bath <35°C.

Purification Decision Tree

The following logic flow dictates the optimal purification strategy based on crude purity and scale.

PurificationLogic cluster_legend Key Start Crude Reaction Mixture Workup Aqueous Workup (Mild Basic Wash, pH 8-9) Start->Workup TLC TLC Analysis (Hex/EtOAc 9:1) Workup->TLC Decision Separation Factor (ΔRf) TLC->Decision Flash Method A: Buffered Flash Chromatography Decision->Flash ΔRf < 0.15 (Complex Mix) Recryst Method B: Recrystallization (EtOH/H2O) Decision->Recryst ΔRf > 0.2 (Crystalline Solid) Check Purity Check (HPLC/NMR) Flash->Check Recryst->Check Check->Flash <98% (Repurify) Final Final Product (Store in Amber Vial) Check->Final >98% Legend1 Critical Decision Legend2 Action Step

Figure 1: Purification Logic Flow. Select the method based on the separation factor (ΔRf) observed on TLC.

Method A: Buffered Flash Chromatography (Primary)

Standard silica gel is acidic (pH ~5). The basic nitrogen of the pyridine ring will hydrogen bond with silanols, causing "streaking" (tailing), which leads to co-elution with impurities. Amine buffering is mandatory.

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm). Irregular silica is acceptable but yields lower resolution.

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA).[2]

Step-by-Step Protocol
  • Column Pre-treatment (The "Neutralization" Step):

    • Prepare a slurry of silica gel in 100% Hexanes + 1% TEA .

    • Flush the column with 3 Column Volumes (CV) of this mixture. This caps the active silanol sites.

    • Note: Do not add TEA to the EtOAc reservoir; pre-treating the column is usually sufficient and prevents TEA from contaminating the final product fractions.

  • Sample Loading (Dry Load):

    • Dissolve the crude oil in a minimum amount of DCM.

    • Add Celite 545 (ratio 1:2 sample:Celite).

    • Concentrate to dryness on a rotavap (Bath < 30°C).

    • Pack the dry powder onto the top of the pre-equilibrated column.

  • Elution Gradient:

    • Flow Rate: 15–20 mL/min (for a 12g column).

    • Gradient Profile:

      • 0–2 CV: 100% Hexane (Isocratic hold to elute non-polar grease).

      • 2–10 CV: 0% → 10% EtOAc (Shallow gradient).

      • 10–20 CV: 10% → 30% EtOAc (Target elution zone).

    • Target Rf: The product typically elutes at ~15-20% EtOAc.

  • Fraction Collection:

    • Collect small fractions (test tubes).[3]

    • Check TLC under UV (254 nm). The product absorbs strongly.

    • Visual Cue: If the product is slightly impure, fractions may appear faintly yellow. Pure fractions are usually colorless.

Method B: Recrystallization (Scale-Up/Polishing)

If the crude material is a solid with >85% purity, recrystallization is superior for removing trace regioisomers (e.g., 4-fluoro-2-iodo isomers) which have slightly different lattice energies.

Solvent Selection
  • Solvent: Ethanol (Absolute) or Methanol.

  • Anti-solvent: Water (cold).

Protocol
  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot Ethanol (50°C) to dissolve the solid. Do not boil excessively to avoid deiodination.

  • Once dissolved, remove from heat.

  • Add Water dropwise until a persistent turbidity (cloudiness) is observed.

  • Add one drop of Ethanol to clear the solution.

  • Wrap the flask in foil and allow it to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Filter the white needles/crystals and wash with cold 1:1 EtOH:Water.

Quality Control & Validation

A successful purification must be validated by more than just TLC.

NMR Analysis (1H and 19F)
  • 1H NMR (CDCl3): Look for two distinct aromatic protons.

    • H-3 (singlet/doublet): ~7.1 ppm.

    • H-5 (singlet/doublet): ~6.9 ppm.

    • Methoxy (-OCH3): Singlet at ~3.9 ppm.

  • 19F NMR: Essential for detecting regioisomers. The 2-F shift is distinct from a 4-F impurity.

Common Troubleshooting
IssueCauseSolution
Broad/Streaking Peaks Acidic SilanolsRe-run column with 1% Triethylamine in the mobile phase.
Product turns purple Iodine liberationLight protection failed. Repurify immediately to remove free iodine.
Co-elution Gradient too steepUse a "Step Gradient" (hold at 5% EtOAc for 5 CVs).

Workflow Visualization

The following diagram illustrates the critical "Buffered Flash" setup required to prevent tailing.

FlashSetup cluster_note Critical Control Point SolventA Hexane (Non-Polar) Mixer Gradient Mixer SolventA->Mixer SolventB EtOAc (Polar) SolventB->Mixer Column Silica Column (Pre-treated with 1% TEA) Mixer->Column 0-30% Gradient Detector UV Detector (254 nm) Column->Detector Separated Bands Collector Fraction Collector (Amber Tubes) Detector->Collector

Figure 2: Flash Chromatography Setup. Note the pre-treatment of the column with TEA to neutralize acidity.

References

  • Biotage. "Strategies for Flash Chromatography of Basic Compounds." Biotage Application Notes. Link

  • Organic Syntheses. "Preparation of 2-Fluoro-4-methoxyaniline (Related Scaffold Purification)." Org.[1][3][4][5][6] Synth. 2002, 78,[5] 63. Link[5]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67205239, this compound." PubChem. Accessed Oct 2025. Link

  • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic techniques for preparative separations with moderate resolution."[1] Journal of Organic Chemistry, 43(14), 2923–2925.[1] (The foundational text for Flash Chromatography).[1][3][4] Link

  • World Intellectual Property Organization. "Patent WO2012003405: Synthesis of Pyridine Inhibitors." (Describes synthesis and workup of similar halogenated methoxypyridines). Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Base Optimization for Buchwald-Hartwig Amination of 2-Fluoro-4-iodo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Battle of the Carbons"

You are working with 2-Fluoro-4-iodo-6-methoxypyridine , a scaffold that presents a classic chemoselectivity challenge. Success depends on exploiting the reactivity difference between the C4-Iodide (preferred site for Pd-oxidative addition) and the C2-Fluoride (highly susceptible to Nucleophilic Aromatic Substitution,


).

The choice of base is the single most critical variable in this reaction. An overly strong base (


 > 18) will trigger 

at the C2 position or hydrolyze the C2-F bond, destroying your scaffold. A base that is too weak may fail to deprotonate the amine-Pd complex, stalling the catalytic cycle.

This guide provides a troubleshooting framework to navigate this narrow window of reactivity.

Mechanistic Pathways & Failure Modes

The following diagram illustrates the competing pathways defined by your base selection.

ReactionPathways Substrate 2-Fluoro-4-iodo- 6-methoxypyridine OxAdd Oxidative Addition (C4-I Insertion) Substrate->OxAdd + Pd(0) Side_SNAr SIDE PRODUCT A (C2-Amination via SNAr) Substrate->Side_SNAr Direct Attack by Amine (Promoted by Strong Base) Side_Hyd SIDE PRODUCT B (C2-Hydrolysis/Ether) Substrate->Side_Hyd Attack by Base/Alkoxide Pd0 Pd(0) Catalyst Product DESIRED PRODUCT (C4-Amination) OxAdd->Product Transmetallation & Reductive Elimination (Promoted by Weak Base) Base_Weak Weak Base (Cs2CO3, K3PO4) Base_Weak->OxAdd Optimal pKa Base_Strong Strong Base (NaOtBu, LiHMDS) Base_Strong->Side_SNAr High Risk Base_Strong->Side_Hyd High Risk

Figure 1: Competing reaction pathways. The C4-Iodine is reactive toward Palladium, while the C2-Fluorine is reactive toward direct nucleophilic attack, a process accelerated by strong bases.

Base Selection Matrix

Use this table to select the starting base based on your amine partner and solvent system.

BasepKa (conj.[1] acid)SolubilityRisk ProfileRecommended Application
Cesium Carbonate (

)
~10.3Moderate (Toluene/Dioxane)Low Primary Choice. Excellent balance of basicity and compatibility. The "Gold Standard" for fluorinated pyridines.
Potassium Phosphate (

)
~12.3Low (requires water/surfactant)Low-Medium Good for amides or weak nucleophiles where

is too slow.
Sodium tert-Butoxide (

)
~17HighCritical Avoid. High risk of C2-F displacement (

) or t-butoxy substitution. Only use with extremely unreactive amines at low temp.
DBU ~12High (Organic Soluble)Medium Use for flow chemistry or when inorganic bases cause stirring issues.
Potassium Carbonate (

)
~10.3LowLow Cheaper alternative to Cesium, but often requires higher temps or polar solvents (DMF/DMSO) which may promote

.

Troubleshooting & FAQs

Q1: I am observing a byproduct with the same mass as my product, but it has a different retention time. What is it?

Diagnosis: This is likely the C2-regioisomer , formed via


 displacement of the fluorine rather than Pd-catalyzed coupling at the iodine.
Root Cause:  The base is too strong, or the reaction temperature is too high before the catalytic cycle engages.
Solution: 
  • Switch from alkoxide bases (

    
    ) to carbonate bases (
    
    
    
    ).
  • Lower the reaction temperature.

    
     has a higher activation energy than the Pd-catalyzed cycle; running at 60-80°C instead of 100°C+ often favors the catalyst.
    
  • Protocol Check: Ensure the catalyst and ligand are pre-complexed (or use a precatalyst like XPhos Pd G4) to ensure the catalytic cycle starts immediately upon heating.

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or base insolubility (the "crust" effect). Root Cause: Inorganic bases like


 or 

can form a hard crust on the bottom of the vial, reducing the reactive surface area. Alternatively, the iodide leaving group can form clusters that inhibit the catalyst (though less common with Pd). Solution:
  • Grinding: Finely grind the base with a mortar and pestle before use.

  • Add Water: Add 1-2 equivalents of deionized water. This creates a "slurry" interface that significantly enhances the solubility of carbonate/phosphate bases in non-polar solvents like Toluene.

  • Switch Ligand: If the base is not the issue, the oxidative addition product might be stable. Switch to a bulkier ligand (e.g., BrettPhos or RuPhos) to facilitate reductive elimination.

Q3: Can I use a soluble organic base like TEA or DIPEA?

Diagnosis: Generally, no. Reasoning: Simple tertiary amines (TEA, DIPEA) are often not strong enough to deprotonate the Pd-amine intermediate effectively in this specific catalytic cycle and can coordinate to the Palladium, inhibiting the reaction. Exception: Superbases like DBU or MTBD can work, but they carry a higher risk of


 at the C2-F position due to their nucleophilicity. Use only if inorganic bases fail completely.

Optimized Experimental Protocols

Protocol A: The "Safe Start" Screen (Recommended)

Use this protocol for initial optimization to minimize C2-F side reactions.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Base:

    
     (2.0 equiv) — Must be finely ground.
    
  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (2-5 mol%)

  • Solvent: 1,4-Dioxane or Toluene (0.1 M concentration)

Procedure:

  • Charge a reaction vial with the Base, Substrate, and Catalyst.

  • Evacuate and backfill with Nitrogen (x3).

  • Add Solvent and Amine via syringe.

  • Crucial Step: Stir vigorously at Room Temperature for 5 minutes to ensure base dispersion.

  • Heat to 80°C . Do not overshoot to 110°C immediately.

  • Monitor by LCMS at 1 hour and 4 hours.

Protocol B: For Unreactive Amines (Amides/Sulfonamides)

If Protocol A yields <10% product, the amine is likely too weak to be deprotonated by Carbonate.

Reagents:

  • Base:

    
     (Tribasic Potassium Phosphate) (2.5 equiv)
    
  • Additive: Deionized Water (2.0 equiv relative to substrate)

  • Catalyst: XantPhos Pd G4 (for amides) or BrettPhos Pd G4 (for anilines)

  • Solvent: 1,4-Dioxane

Procedure:

  • Combine solid reagents.

  • Add solvent and the specific amount of water.

  • Heat to 90-100°C. The water helps solubilize the phosphate without causing hydrolysis of the C2-F bond (which usually requires hydroxide, not just water).

Decision Tree for Optimization

Follow this logic flow to troubleshoot reaction failures.

OptimizationLogic Start Start: Cs2CO3 / Toluene / 80°C Check Check LCMS @ 2 Hrs Start->Check Result1 Good Conversion (>50%) High Selectivity Check->Result1 Result2 Low Conversion (<10%) No Side Products Check->Result2 Result3 C2-SNAr Byproduct Observed Check->Result3 Action1 Scale Up Result1->Action1 Action2 Base too weak? Switch to K3PO4 + H2O Result2->Action2 Action3 Base too strong/Temp too high Switch to K2CO3 or Reduce Temp Result3->Action3

Figure 2: Logic flow for optimizing base selection based on LCMS feedback.

References

  • Buchwald-Hartwig Amination Overview & Base Selection Source: Organic Chemistry Portal URL:[Link]

  • Selective Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine Source: ResearchGate (Snippet 1.12) URL:[Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines (Base Sensitivity) Source: NCBI / PMC URL:[Link]

Sources

Catalyst deactivation in reactions with 2-Fluoro-4-iodo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-4-iodo-6-methoxypyridine

Topic: Troubleshooting Catalyst Deactivation & Protocol Optimization Target Substrate: this compound (CAS: 884494-38-6 analogs) Audience: Synthetic Chemists, Process Development Scientists

Introduction: The "Push-Pull" Deactivation Challenge

Welcome to the technical support guide for coupling reactions involving This compound . This substrate presents a unique "push-pull" electronic challenge that frequently leads to catalyst deactivation, stalling, or hydrodehalogenation.

  • The "Pull": The C2-Fluorine and C4-Iodine are electron-withdrawing, activating the ring for oxidative addition (good) but also making the ring susceptible to nucleophilic attack (bad).

  • The "Push": The C6-Methoxy group is a strong mesomeric donor. While it stabilizes the pyridine ring, it significantly increases the electron density on the pyridine nitrogen.

The Core Problem: The increased basicity of the nitrogen (due to the methoxy group), combined with the accessible lone pair, allows this substrate to act as a potent ligand , competitively inhibiting your Palladium catalyst by forming stable, off-cycle species.

Module 1: Diagnosing Catalyst Poisoning (The "Stalling" Effect)

Q1: My reaction starts well but stalls at 20-30% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing substrate inhibition via N-coordination . Unlike simple aryl halides, your substrate is both a reactant and a ligand.

  • Mechanism: After the initial burst of turnover, the accumulation of the pyridine substrate (or product) shifts the equilibrium toward a stable, coordinatively saturated Pd(II) species. The pyridine nitrogen binds to the Palladium center, displacing the phosphine ligand or preventing the coordination of the coupling partner (boronic acid or amine).

  • The Methoxy Factor: The C6-methoxy group makes the nitrogen more basic (harder) than in 2,6-difluoropyridine. This creates a "dead-end" complex where the Pd is trapped.

Visualizing the Trap:

Deactivation Pd0 Active Pd(0) (Ligand-Bound) OxAdd Oxidative Addition (Pd-Ar-I species) Pd0->OxAdd Fast (C-I bond) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Normal Cycle DeadEnd DEAD END: Bis-Pyridine Complex [Pd(Ar)(Pyridine)2I] OxAdd->DeadEnd Excess Substrate (N-Coordination) Product Coupled Product TransMet->Product Reductive Elim. DeadEnd->OxAdd Slow/No Reversal

Figure 1: The competitive pathway where the substrate coordinates to the Pd(II) intermediate, halting the cycle before transmetallation.

Q2: How do I confirm if N-coordination is the cause? A: Run a control experiment with 1.5 equivalents of a "dummy" ligand like pyridine or 2-methoxypyridine added to a standard phenyl iodide coupling. If the reaction yield drops significantly compared to the standard, your catalyst system is sensitive to pyridine poisoning.

Module 2: Troubleshooting Hydrodehalogenation

Q3: I see the formation of 2-fluoro-6-methoxypyridine (loss of iodine) instead of the coupled product. Is the catalyst dying?

A: Not exactly. The catalyst is active, but it is following the wrong pathway. This is Protodehalogenation .

  • Cause: The Oxidative Addition of the C-I bond is fast, but Transmetallation is too slow .

  • Why? The bulky or electron-poor nature of the boronic acid (in Suzuki) or the steric bulk of the amine (in Buchwald) slows down the intercept of the Pd-Ar-I species.

  • The Culprit: If the cycle waits too long at the Pd(II) stage, trace water or solvent protons (especially in alcoholic solvents) will quench the Pd-Ar bond.

Corrective Action Plan:

VariableRecommendationRationale
Solvent Switch to Anhydrous 1,4-Dioxane or Toluene .Eliminates proton sources. Avoid alcohols (MeOH, EtOH) which promote dehalogenation.
Catalyst Use Pd-G3/G4 Precatalysts (e.g., XPhos Pd G3).Ensures immediate formation of the active LPd(0) species without an induction period.
Concentration Increase Concentration (0.5 M - 1.0 M).Increases the rate of the bimolecular transmetallation step relative to the unimolecular side reactions.

Module 3: Protocol Optimization & Ligand Selection

Q4: Which ligand system should I use to prevent the "Methoxy-Pyridine" coordination?

A: You must use Bulky, Electron-Rich Phosphines (Buchwald Ligands) . Standard ligands like PPh3 or dppf are insufficiently bulky. The pyridine nitrogen will easily displace them.

Top Tier Recommendations:

  • XPhos: The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the oxidative addition of the C-I bond.

  • BrettPhos: Excellent for Buchwald-Hartwig aminations with this substrate.[1]

  • SPhos: Good alternative for Suzuki couplings if XPhos fails.

Experimental Protocol: High-Success Screening Conditions

Use this protocol as your starting point to bypass deactivation.

Step 1: Preparation

  • Vessel: Use a sealed vial with a crimp cap (microwave vial preferred for pressure holding).

  • Inert Atmosphere: Argon purge is critical. Oxygen promotes homocoupling and catalyst death.

Step 2: The "Golden" Mix (Suzuki-Miyaura)

  • Substrate: 1.0 equiv (this compound)

  • Boronic Acid: 1.5 equiv (Excess is needed due to potential protodeboronation)

  • Catalyst: XPhos Pd G3 (2-3 mol%). Do not use Pd(PPh3)4.

  • Base: K3PO4 (2.0 equiv) . Use finely ground anhydrous powder, or a 0.5M aqueous solution if the substrate solubility allows.

  • Solvent: THF:Water (10:1) or Dioxane:Water (10:1).

  • Temp: 60°C initial. Ramp to 80°C if sluggish.

Step 3: The "Golden" Mix (Buchwald-Hartwig)

  • Catalyst: BrettPhos Pd G3 (2 mol%).

  • Base: Cs2CO3 (2.0 equiv). Avoid NaOtBu as it may trigger SNAr substitution at the C2-Fluorine position.

  • Solvent: Anhydrous Toluene or Dioxane.

  • Temp: 80-100°C.

Module 4: Advanced Troubleshooting Workflow

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Reaction Failed/Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes SM_No No (SM Remains) CheckSM->SM_No High SM Recovery CheckProd Is Desired Product Formed? SM_Yes->CheckProd Stalled Issue: Catalyst Poisoning Action: Switch to XPhos/BrettPhos Increase Temp. SM_No->Stalled CheckDehalo Is De-Iodinated Product Present? CheckProd->CheckDehalo No/Low Product Dehalogenation Issue: Protodehalogenation Action: Switch to Anhydrous Solvent Increase Concentration CheckDehalo->Dehalogenation Yes SNAr Issue: SNAr Side Reaction (Nucleophile attacked C-F) Action: Switch to Weaker Base (Cs2CO3) CheckDehalo->SNAr No (Unknown spots) Oxidative Issue: Oxidation/Homocoupling Action: Degass solvents rigorously CheckDehalo->Oxidative No (Black precipitate)

Figure 2: Diagnostic logic for identifying the root cause of reaction failure.

References

  • Mechanisms of Catalyst Poisoning: Albers, P., et al. "Poisoning and deactivation of palladium catalysts."[2] Journal of Molecular Catalysis A: Chemical, 2001.[2] Link

  • Buchwald-Hartwig Optimization: Paul, F., et al. "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines." ResearchGate, 2007. Link

  • Suzuki Coupling of Pyridines: Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007. Link

  • Catalyst Deactivation Overview: Crabtree, R. H. "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews, 2015. Link

Sources

Technical Support Center: Regioselectivity of 2-Fluoro-4-iodo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Regioselectivity in 2-Fluoro-4-iodo-6-methoxypyridine Couplings Reference ID: PYR-2F4I6OMe-GUIDE

Diagnostic Triage: The Reactivity Landscape

Welcome to the technical support center. Before selecting a protocol, we must understand the electronic "personality" of your substrate: This compound .

This molecule presents a classic "Regioselectivity Triangle." Your choice of reagents determines which corner of the triangle reacts.

  • C4-Iodine (The Soft Spot): The weakest bond (

    
    ). It is the preferred site for Metal-Catalyzed Cross-Coupling  (Suzuki, Sonogashira, Buchwald) via Oxidative Addition.
    
  • C2-Fluorine (The Hard Spot): The most electron-deficient site due to the electronegative fluorine and the adjacent pyridine nitrogen. It is the preferred site for Nucleophilic Aromatic Substitution (SNAr) .

  • C6-Methoxy (The Modifier): Acts as an electron-donating group (EDG) by resonance, slightly deactivating the ring compared to a simple pyridine, but directing lithiation to the C5 position via coordination (Directed Ortho Metalation - DoM).

Visualizing the Decision Matrix

The following diagram illustrates the primary reaction pathways and the conditions required to access them selectively.

ReactivityLandscape Substrate 2-Fluoro-4-iodo- 6-methoxypyridine C4_Coupling C4-Functionalization (Preserve C2-F) Substrate->C4_Coupling Pd(0), Mild Base (Suzuki/Sonogashira) C2_Sub C2-Functionalization (Preserve C4-I) Substrate->C2_Sub Nucleophile, Heat (SNAr) Lithiation C4-Lithiation (Halogen Exchange) Substrate->Lithiation n-BuLi, -78°C (Li-I Exchange) C4_Mechanism Mechanism: Oxidative Addition at C-I C4_Coupling->C4_Mechanism C2_Mechanism Mechanism: Meisenheimer Complex at C-F C2_Sub->C2_Mechanism

Figure 1: Decision tree for selective functionalization based on reaction type.

Support Ticket #001: Achieving C4-Selectivity (Cross-Coupling)

User Issue: "I am trying to Suzuki couple at the Iodine (C4), but I see significant amounts of C2-substitution or hydrolysis of the fluorine."

Root Cause Analysis

While Iodine is the better leaving group for Palladium insertion, the C2-Fluorine is highly activated for SNAr. If your cross-coupling conditions use strong bases (e.g., hydroxide, alkoxides) or high temperatures , the base acts as a nucleophile and attacks C2-F faster than the Pd inserts at C4-I.

Optimized Protocol: The "Mild Base" Approach

To lock selectivity at C4, you must suppress the SNAr pathway.

ParameterRecommendationScientific Rationale
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Bis-phosphine ligands stabilize the Pd(II) species and prevent formation of "naked" Pd nanoparticles that might erode selectivity [1].
Base K3PO4 or Na2CO3Avoid hydroxides (KOH/NaOH) or alkoxides (NaOtBu). Carbonates and phosphates are too non-nucleophilic to attack C2-F but strong enough to activate the boronic acid.
Solvent Toluene/Water (4:1) or DMEA biphasic system often suppresses direct nucleophilic attack compared to polar aprotic solvents like DMF, which accelerate SNAr.
Temperature 60–80 °CKeep temperature moderate. SNAr rates increase exponentially with T; Oxidative Addition at C-I is facile even at lower T.

Step-by-Step Workflow:

  • Dissolve this compound (1.0 equiv) and Boronic Acid (1.1 equiv) in Toluene.

  • Add K3PO4 (2.0 equiv) dissolved in minimum water.

  • Degas with N2 for 15 minutes (Critical: Oxygen promotes homocoupling).

  • Add Pd(dppf)Cl2 (3-5 mol%).

  • Heat to 70 °C. Monitor via LCMS.

    • Checkpoint: If C2-F hydrolysis is observed (M+17 peak), switch solvent to anhydrous 1,4-Dioxane with Cs2CO3.

Support Ticket #002: Achieving C2-Selectivity (SNAr)

User Issue: "I want to displace the Fluorine with an amine, but the Iodine is falling off or I'm getting mixtures."

Root Cause Analysis

The C2 position is the "hard" electrophile. The reaction is driven by the stability of the Meisenheimer intermediate. The challenge is that C4-I is also a leaving group (though poorer for SNAr). High temperatures can force substitution at both sites.

Optimized Protocol: Kinetic Control

The C2-F bond is significantly more reactive toward "hard" nucleophiles (amines, alcohols) than C4-I due to the high electronegativity of Fluorine stabilizing the transition state [2].

ParameterRecommendationScientific Rationale
Nucleophile Primary/Secondary Amines, ThiolsHard nucleophiles prefer the hard C2-F center.
Solvent DMSO or DMFPolar aprotic solvents stabilize the charged intermediate, accelerating SNAr at C2 significantly, allowing lower reaction temperatures.
Temperature Room Temperature (25 °C) CRITICAL. Do not heat initially. C2-F displacement often proceeds at RT. Heating >80°C risks displacing C4-I.
Base DIPEA or K2CO3Use an auxiliary base to scavenge HF.

Troubleshooting Flowchart (SNAr):

SNAr_Troubleshooting Start Start S_NAr Reaction (Target C2-F) Check Check LCMS at 1 Hour Start->Check Result1 Only SM remaining Check->Result1 Result2 Product formed + C4-sub byproduct Check->Result2 Result3 Clean C2-Product Check->Result3 Action1 Increase T to 50°C OR switch to DMSO Result1->Action1 Action2 LOWER Temp to 0°C Reduce Nucleophile equiv to 1.0 Result2->Action2

Figure 2: Logic flow for optimizing SNAr selectivity.

Support Ticket #003: Lithium-Halogen Exchange

User Issue: "I treated the substrate with n-BuLi to lithiate at C4, but I got a complex mixture."

Root Cause Analysis
  • Nucleophilic Attack: n-BuLi is a strong nucleophile and can attack C2-F (SNAr) before performing the Lithium-Halogen exchange at C4.

  • "Dance" Reaction: Once C4-Li is formed, the basicity can cause proton abstraction adjacent to the Fluorine (C3) or Methoxy (C5), leading to anion migration.

Optimized Protocol: Cryogenic Exchange

Iodine-Lithium exchange is one of the fastest reactions in organic chemistry, faster than SNAr. We exploit this kinetic difference using extreme cold [3].

Protocol:

  • Solvent: Anhydrous THF or Et2O (THF is faster).

  • Temperature: Cool substrate to -78 °C (Dry ice/Acetone).

  • Reagent: Add n-BuLi (1.05 equiv) slowly down the side of the flask.

  • Time: Stir for exactly 5–10 minutes . Do not stir for hours; the lithio-species is transient and will scramble.

  • Quench: Add the electrophile (e.g., DMF, aldehyde) immediately at -78 °C.

FAQ: Common Pitfalls

Q: Can I use Pd/C and Hydrogen to remove the Iodine? A: Yes, but you risk removing the Fluorine as well. Hydrodefluorination is difficult but possible under hydrogenation conditions. To selectively remove Iodine, use a limiting amount of H2 or transfer hydrogenation (Formate) with careful monitoring.

Q: Why does the Methoxy group matter? A: The C6-OMe group makes the pyridine ring more electron-rich than a simple 2-fluoro-4-iodopyridine. This slows down SNAr at C2 slightly (compared to H) but significantly stabilizes the C4-cation in mass spec. More importantly, in lithiation chemistry, the Oxygen can coordinate Lithium, potentially directing lithiation to C5 if the C4-I exchange isn't fast enough.

References

  • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017, 8 , 40-62.

  • Sanger, F. "The chemistry of the fluoro-compounds." Journal of the Chemical Society, 1949 (Foundational text on SNAr reactivity of fluoropyridines). See also:Schlosser, M. "The reactivity of 2-fluoro- and 2-chloropyridines." Eur. J. Org. Chem, 2005.
  • Bailey, W. F., & Patricia, J. J. "The mechanism of the lithium-halogen exchange reaction: a review of the literature." Journal of Organometallic Chemistry, 1988, 352 (1-2), 1-46.

Technical Support Center: 2-Fluoro-4-iodo-6-methoxypyridine (FIMP)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Troubleshooting & Handling Guide Document ID: TS-FIMP-2024-001 Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Introduction

This guide addresses the specific stability profiles of 2-Fluoro-4-iodo-6-methoxypyridine (FIMP) . This scaffold presents a unique "triad of reactivity":

  • 2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • 4-Iodo: Labile to photolysis and lithium-halogen exchange.

  • 6-Methoxy: Electron-donating by resonance but inductively withdrawing; acts as an Ortho-Lithiation Directing Group (DoM).

The interplay of these groups creates specific stability windows. Deviating from these windows results in three primary failure modes: Deiodination (Photolysis) , Hydrolysis (Pyridone formation) , and Regioisomerization (Halogen Dance) .

Module 1: Photochemical Instability (The Iodine Problem)

Issue: Solutions turn yellow/brown upon storage; loss of starting material without apparent side-product peaks in standard LCMS (due to radical polymerization or volatile byproduct formation).

Root Cause: The Carbon-Iodine (C-I) bond is the weakest among aryl halides (Bond Dissociation Energy ~65 kcal/mol). FIMP is particularly susceptible because the electron-deficient pyridine ring stabilizes the resulting aryl radical. Exposure to UV or ambient fluorescent light triggers homolytic fission , generating an aryl radical and an iodine radical. The iodine radicals recombine to form


 (yellow color).

Troubleshooting FAQ:

Q: Can I store FIMP in clear glass if it's only for a few hours? A: No. In dilute solutions (mM range), significant degradation can occur within 60 minutes under fume hood lighting. The quantum yield for iodide cleavage is high.

Q: My LCMS shows a mass of [M-126+1] (De-iodinated product). Is this hydrolysis? A: No, this is likely photoreduction . The aryl radical abstracts a hydrogen atom from the solvent (often THF or Methanol).

Protocol: Actinometric Protection

  • Solid State: Store in amber vials under Argon at -20°C.

  • In Solution: Wrap all reaction vessels, flash columns, and reservoirs in aluminum foil.

  • Solvent Choice: Avoid solvents prone to Hydrogen Atom Transfer (HAT) like THF or ethers if long-term storage is required. Use

    
     or DCM for short-term handling.
    

Module 2: Nucleophilic Vulnerability (The Fluorine/Methoxy Interplay)

Issue: Appearance of a polar impurity (M-18 mass difference or +16 depending on ionization) during storage in protic solvents.

Root Cause: The 2-position of pyridine is naturally electron-deficient. The presence of the electronegative Fluorine atom at C2, combined with the inductive withdrawal from the C6-Methoxy and C4-Iodine, makes the C2 position a "hotspot" for Nucleophilic Aromatic Substitution (


) .
  • Mechanism: Water or alcohols attack C2, forming a Meisenheimer complex, followed by the expulsion of fluoride. This results in the 2-pyridone (tautomer of 2-hydroxypyridine).

Visualizing the Degradation Pathways

G FIMP This compound (Intact) Radical Aryl Radical (Reactive Intermediate) FIMP->Radical hv (Light) Homolytic Fission Meisenheimer Meisenheimer Complex (Transition State) FIMP->Meisenheimer Nu: (OH-, ROH) SnAr Attack at C2 Deiod 2-Fluoro-6-methoxypyridine (Photoreduction Product) Radical->Deiod H-abstraction (from Solvent) Pyridone 6-Methoxy-4-iodopyridin-2(1H)-one (Hydrolysis Product) Meisenheimer->Pyridone -F-

Figure 1: Primary degradation pathways. Red path: Photochemical deiodination. Green path: Nucleophilic hydrolysis at C2.

Troubleshooting FAQ:

Q: Can I use Methanol/Ethanol as a solvent for reactions involving FIMP? A: Only if the reaction is non-basic and rapid. In the presence of any base (even weak bases like carbonates), the alkoxide will displace the fluoride at C2 (forming the 2-alkoxy impurity) or the methoxy at C6 (transetherification).

Q: I see a precipitate in my DMSO stock solution. A: This is likely the 2-pyridone derivative. While FIMP is soluble in DMSO, the hydrolysis product (pyridone) has strong intermolecular Hydrogen bonding (dimerization) and poor solubility in organic solvents.

Protocol: Solvent Compatibility Matrix

SolventStability (24h, 25°C)Risk Factor
DCM / Chloroform HighBest for storage. Avoid amylene stabilizers (reactive).
Acetonitrile HighGood for LCMS.
DMSO (Anhydrous) MediumHygroscopic; absorbed water triggers hydrolysis over time.
Methanol / Ethanol Low High risk of

(Solvolysis) at C2.
Water (pH > 7) Critical Failure Rapid hydrolysis to pyridone.

Module 3: Organometallic Handling (The "Halogen Dance")

Issue: Upon treating FIMP with n-BuLi or LDA to perform Lithium-Halogen exchange at C4, the electrophile adds to the C3 position, or the iodine migrates to C3.

Root Cause: This is the Halogen Dance (HD) reaction.[1][2]

  • Acidity: The proton at C3 (between F and I) is highly acidic due to the inductive effect of two halogens.

  • Mechanism: If the base acts as a nucleophile (exchange) slower than it acts as a base (deprotonation), it removes the C3 proton. The resulting anion attacks the Iodine of a neighboring molecule, causing the Iodine to "dance" from C4 to C3.

Visualizing the Halogen Dance Risk

Dance Start FIMP (2-F-4-I-6-OMe) Li_Exchange C4-Lithio Species (Desired Intermediate) Start->Li_Exchange t-BuLi (2 equiv) -78°C (Kinetic Control) Deprotonation C3-Lithio Species (Undesired Intermediate) Start->Deprotonation LDA or Slow Addition (Thermodynamic Control) Dance_Prod Iodine Migration (Isomerized Product) Deprotonation->Dance_Prod Rearrangement

Figure 2: Competition between direct exchange (Green) and Halogen Dance rearrangement (Red).

Troubleshooting FAQ:

Q: Why did I get the wrong regioisomer using n-BuLi? A: n-BuLi is nucleophilic but can also act as a base. If the temperature was above -78°C, or addition was too slow, deprotonation at C3 competed with exchange at C4.

Q: How do I prevent the "Dance"? A: You must favor Kinetic Control .

  • Use t-BuLi (2.0 equiv): t-BuLi undergoes Li-Hal exchange significantly faster than deprotonation.

  • Cryogenic Temps: Maintain internal temperature strictly at -78°C .

  • Reverse Addition: Add the FIMP solution to the t-BuLi if possible (though standard protocol is usually t-BuLi to substrate; for FIMP, rapid mixing is key).

Protocol: Safe Lithiation of FIMP

  • Dissolve FIMP in anhydrous THF or Et2O (Solubility check: Et2O is preferred for kinetic control, but FIMP is more soluble in THF).

  • Cool to -78°C (Internal probe mandatory).

  • Add t-BuLi (1.7 M in pentane) dropwise. Note: Use 2 equivalents. The first performs the exchange; the second destroys the resulting t-BuI byproduct to prevent alkylation.

  • Stir for exactly 5-10 minutes . (Longer stir times increase dance risk).

  • Add electrophile immediately.

References

  • Photostability of Iodinated Aromatics

    • Mechanism of C-I Homolysis: "Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity."[3] PubMed.

    • [Link]

  • Nucleophilic Arom

    
    ) Kinetics: 
    
    • Fluorine Activation: "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." ResearchGate.[4]

    • [Link]

  • Halogen Dance Mechanism

    • Pyridyl Lithiation:[2][5] "Recent Progress of Halogen-Dance Reactions in Heterocycles."[6] Heterocycles / ResearchGate.

    • [Link]

  • Lithium-Halogen Exchange vs.

    • Exchange Rates: "Metal–halogen exchange."[2][7][8][9][10] Wikipedia / General Organic Chemistry References.

    • [Link]

Sources

Technical Support Center: Troubleshooting 2-Fluoro-4-iodo-6-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic and Resolution Strategies for Homocoupling in Cross-Coupling Reactions Molecule of Interest: 2-Fluoro-4-iodo-6-methoxypyridine (CAS: 1207840-36-5) Applicable Reactions: Suzuki-Miyaura, Sonogashira, Stille, Heck.

Executive Summary & Molecule Analysis

From the Desk of the Senior Application Scientist:

This compound is a highly functionalized, electron-deficient scaffold. Its reactivity profile is dominated by the C4-Iodine bond, which undergoes rapid oxidative addition to Palladium(0). However, the specific electronic push-pull nature of the substituents creates a unique troubleshooting landscape:

  • The 4-Iodine (Reactive Site): Highly reactive due to the electron-withdrawing nature of the pyridine ring and the 2-Fluoro substituent. This makes oxidative addition fast—often too fast relative to the subsequent transmetallation step.

  • The 2-Fluoro (Lability Risk): While activating the ring, this position is susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide or alkoxide bases, often mistaken for catalyst decomposition.
    
  • The 6-Methoxy (Electronic Donor): Provides resonance donation, but its inductive effect combined with the nitrogen atom keeps the ring electron-poor.

The Homocoupling Problem: In reactions involving this substrate, "homocoupling" can refer to two distinct phenomena. Correct diagnosis is the first step to resolution.

  • Substrate Dimerization (Ar-Ar): Formation of the 4,4'-bipyridine dimer. This indicates a stalled catalytic cycle where the Pd-Ar intermediate disproportionates.

  • Partner Dimerization (R-R): Formation of the biaryl from the boronic acid/ester or alkyne. This indicates oxidation of the catalytic species, usually by adventitious oxygen.

Diagnostic Workflow

Before altering conditions, use this logic flow to identify the specific failure mode.

DiagnosticTree Start Start: Reaction Analysis (LCMS/NMR) Identify Identify Major Byproduct Start->Identify TypeA Substrate Dimer Found (Ar-Ar: 4,4'-Bipyridine) Identify->TypeA Mass = 2x Substrate - 2I TypeB Partner Dimer Found (Ph-Ph or Alkyne-Alkyne) Identify->TypeB Mass = 2x Boronic Acid - 2B(OH)2 TypeC Dehalogenated Product (Ar-H: 2-Fluoro-6-methoxypyridine) Identify->TypeC Mass = Substrate - I + H RootCauseA Root Cause: Slow Transmetallation Disproportionation of Pd(II) TypeA->RootCauseA RootCauseB Root Cause: Oxygen Ingress (Glaser/Oxidative) Pd(II) Pre-catalyst overload TypeB->RootCauseB RootCauseC Root Cause: Protic Solvent Effect Over-reduction TypeC->RootCauseC ActionA Action: Increase Base Strength Switch to Anhydrous Conditions Change Ligand (Bidentate) RootCauseA->ActionA ActionB Action: Degas Solvents (Sparging) Increase Reductant Switch to Pd(0) Source RootCauseB->ActionB

Figure 1: Diagnostic logic tree for identifying the specific type of homocoupling and its mechanistic origin.

Troubleshooting Guide (Q&A)

Scenario A: You are seeing the Pyridine Dimer (Ar-Ar)

Q: Why is my this compound dimerizing instead of coupling with the boronic acid?

A: The "Stalled Cycle" Mechanism. Because the C4-I bond is electron-deficient, oxidative addition is rapid. If the transmetallation step (where the boronic acid enters) is slow, the concentration of the oxidative addition intermediate (


) builds up.
Two molecules of this intermediate can undergo disproportionation to form 

and

. The

species then reductively eliminates to form the Ar-Ar homocoupling product.

Corrective Actions:

  • Accelerate Transmetallation: The boronic acid activation is likely the rate-limiting step.

    • Base: Switch to a stronger base or one with a different counter-cation. If using

      
      , try 
      
      
      
      (Cesium effect) or
      
      
      .
    • Water:[1] Ensure enough water is present if using inorganic bases. Boronic acids require tricoordinate boronate formation (

      
      ) to transmetallate. Anhydrous conditions often fail here unless using specialized organic bases.
      
  • Prevent Disproportionation:

    • Ligand: Use bidentate ligands (e.g., dppf, Xantphos) which enforce a bite angle that disfavors the formation of the bis-aryl complex required for homocoupling. Monodentate ligands (

      
      ) are more prone to this issue.
      
Scenario B: You are seeing the Boronic Acid Dimer (Ph-Ph)

Q: My pyridine substrate is unreacted, but my boronic acid has turned into a biaryl. What happened?

A: Oxygen-Mediated Oxidative Homocoupling. This is not a failure of the pyridine; it is a failure of the environment. Palladium catalysts in the presence of Oxygen facilitate the homocoupling of organoboron compounds (or alkynes in Sonogashira). This consumes your coupling partner, leaving the pyridine with nothing to react with.

Corrective Actions:

  • Rigorous Degassing: Sparging with Argon for 15-30 minutes is superior to simple vacuum/backfill cycles for removing dissolved oxygen in polar solvents like DMF or Dioxane/Water.

  • Sacrificial Addition: Add the boronic acid in portions (e.g., 1.5 equiv total, added as 1.0 equiv at start and 0.5 equiv after 1 hour) to maintain active concentration.

  • Catalyst Activation: If using a Pd(II) precatalyst (like

    
    ), it requires reduction to Pd(0) to enter the cycle. If the boronic acid performs this reduction (sacrificial), you generate homocoupling product immediately. Solution: Use a precatalyst that reduces easily (e.g., 
    
    
    
    ) or a Pd(0) source (
    
    
    ).
Scenario C: Electronic-Specific Issues

Q: Does the 2-Fluoro substituent affect the choice of base?

A: Yes, critically. The 2-Fluoro position is activated for


. Using strong hydroxide bases (NaOH, KOH) or heating with alkoxides (NaOMe) can lead to the displacement of Fluorine, forming the 2-hydroxy or 2-methoxy byproduct.
  • Recommendation: Use non-nucleophilic bases like

    
    , 
    
    
    
    , or
    
    
    . Avoid strong hydroxides at high temperatures.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Suppressing Ar-Ar Dimer)

Use this protocol if you observe substrate homocoupling.

ComponentReagentEquivalentsRole
Substrate This compound1.0Electrophile
Partner Aryl Boronic Acid1.5Nucleophile
Catalyst Pd(dppf)Cl2·DCM 0.05 (5 mol%)Bidentate ligand prevents disproportionation
Base Cs2CO3 3.0Cesium accelerates transmetallation
Solvent 1,4-Dioxane / Water (4:1)0.2 MWater is essential for boronate formation
Temp 80°C--

Step-by-Step:

  • Charge a reaction vial with Substrate (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), and 
    
    
    
    (5 mol%).
  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon (3x).

  • Add degassed 1,4-Dioxane and Water via syringe.

  • Heat to 80°C for 4-16 hours.

  • Check: Monitor consumption of the iodide. If Ar-Ar dimer appears, lower temperature to 60°C and increase boronic acid loading.

Protocol B: Optimized Sonogashira (Suppressing Glaser Coupling)

Use this protocol if you observe alkyne dimerization.

ComponentReagentEquivalentsRole
Substrate This compound1.0Electrophile
Partner Terminal Alkyne1.2Nucleophile
Catalyst Pd(PPh3)2Cl20.03 (3 mol%)Pre-catalyst
Co-Catalyst CuI 0.015 (1.5 mol%)Activates alkyne
Base Et3N or DIPEA3.0Solvent/Base
Solvent THF / Et3N (1:1)0.2 M-

Critical Modification:

  • Copper-Free Variant: If alkyne homocoupling (Glaser) is dominant despite degassing, switch to a Copper-Free Sonogashira .

    • Conditions:

      
       (5 mol%), Pyrrolidine (Base/Solvent), 80°C.
      
    • Why: Copper is the primary oxidant for alkyne homocoupling. Removing it eliminates the pathway, though reaction times will increase.

Mechanistic Visualization

The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Homocoupling pathways for this specific substrate.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast (Electron Deficient Ar) OxHomo Oxidative Homocoupling (Requires O2) Pd0->OxHomo O2 Present TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet Rate Limiting Step Disprop Disproportionation (2 Ar-Pd-I -> Ar-Pd-Ar + PdI2) OxAdd->Disprop Stalled Cycle Prod Product (Ar-R) TransMet->Prod Reductive Elimination Prod->Pd0 HomoAr Substrate Dimer (Ar-Ar) Disprop->HomoAr Reductive Elim HomoPartner Partner Dimer (R-R) OxHomo->HomoPartner

Figure 2: Mechanistic pathways showing how a stalled transmetallation step leads to substrate dimerization (Red path), while oxygen contamination leads to partner dimerization (Yellow path).

References

  • PubChem. "this compound Compound Summary."[2] National Library of Medicine. [Link]

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting." Yoneda Labs Technical Resources. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal. [Link]

  • Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006. (Cited in context of oxygen sensitivity). [Link]

  • OperaChem. "Homocoupling reactions of aryl halides - Typical procedures." OperaChem Technical Guides. [Link]

Sources

Effect of solvent on 2-Fluoro-4-iodo-6-methoxypyridine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Functionalization Specialist Ticket ID: PYR-2F4I-6OMe-SOLV Subject: Solvent Effects on 2-Fluoro-4-iodo-6-methoxypyridine Reactivity Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Personality" of Your Molecule

You are working with This compound .[1][2] This is a "Triage Molecule"—it possesses three distinct reactive handles, and the solvent you choose dictates which handle activates.

  • The C4-Iodo (The Soft Handle): Reacts via Metal-Halogen Exchange (Li/Mg) or Transition Metal Catalysis (Pd/Cu). Requires non-polar or ethereal solvents (THF, Toluene, Dioxane).

  • The C2-Fluoro (The Hard Handle): Reacts via Nucleophilic Aromatic Substitution (

    
    ).[3][4][5] Requires polar aprotic solvents  (DMSO, DMF, NMP) to strip cations and unleash nucleophiles.
    
  • The C6-Methoxy (The Anchor): Generally acts as an Electron Donating Group (EDG), deactivating the ring slightly compared to 2,4-difluoropyridine, but directing lithiation to C5 (if C4-I weren't present).

Module 1: Troubleshooting Cross-Coupling (Suzuki/Sonogashira)

User Issue: "I am trying to Suzuki couple at the C4-Iodo position, but I am seeing significant byproduct formation where the C2-Fluorine is displaced, or the Iodine is reduced (protodeiodination)."

The Diagnostic

The C2-Fluorine is highly activated for


 due to the adjacent ring nitrogen and the inductive effect of the fluorine itself. If you use a polar aprotic solvent  (like DMF or DMAc) combined with a strong base (like KOtBu or Cs₂CO₃), you risk displacing the fluorine with your base or nucleophile before the Palladium cycle completes at the Iodine.
Protocol Adjustment

Switch to "Masking" Solvents. Use solvents that do not solvate the anionic nucleophile/base well, thereby suppressing the


 background reaction while maintaining catalyst solubility.
ParameterRecommended ConditionTechnical Rationale
Solvent System Toluene/Water (4:1) or 1,4-Dioxane Toluene is non-polar; it suppresses the ionization required for

at C2-F. The biphasic water layer dissolves the inorganic base, releasing it slowly into the organic phase (Phase Transfer Catalysis), preventing a "base spike" that attacks the Fluorine.
Base Selection K₃PO₄ or Na₂CO₃ Avoid alkoxides (KOtBu, NaOMe). Alkoxides in DMF will instantly attack C2-F to form the 2,6-dimethoxy analog. Carbonates/Phosphates are less nucleophilic.
Temperature 60–80°C 4-Iodo undergoes oxidative addition easily. High heat (>100°C) promotes the unwanted activation of the C2-F bond.
Visualizing the Pathway

Reactivity_Flow Start This compound Solvent_Polar Solvent: DMF/DMSO (High Dielectric) Start->Solvent_Polar Dissolves Nucleophile Solvent_NonPolar Solvent: Toluene/Dioxane (Low Dielectric) Start->Solvent_NonPolar Stabilizes Catalyst Path_SNAr Pathway: SNAr Attack Solvent_Polar->Path_SNAr Naked Anion Effect Path_Pd Pathway: Pd Oxidative Addition Solvent_NonPolar->Path_Pd Preferential C-I Insertion Product_Bad Byproduct: 2-Substituted-4-iodo... Path_SNAr->Product_Bad Product_Good Target: 2-Fluoro-4-Aryl... Path_Pd->Product_Good

Figure 1: Solvent polarity dictates the competition between C2-Fluorine displacement and C4-Iodo coupling.

Module 2: Troubleshooting Nucleophilic Substitution ( )

User Issue: "I want to replace the C2-Fluorine with an amine or alkoxide, but the reaction is sluggish. I thought 2-fluoropyridines were reactive?"

The Diagnostic

While 2-fluoropyridines are reactive, your molecule has a 6-Methoxy group . By resonance, the oxygen lone pair donates electron density into the ring, raising the LUMO energy and making the ring less electrophilic. The ring is "deactivated" compared to a simple 2-fluoropyridine.

Protocol Adjustment

You must use Dipolar Aprotic Solvents to lower the activation energy of the transition state (Meisenheimer Complex).

  • Preferred Solvents: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).

  • Mechanism: These solvents solvate the cation (e.g.,

    
    , 
    
    
    
    ) of your nucleophile heavily, leaving the anion "naked" and highly reactive.
  • Green Alternative: If DMSO workup is difficult, use Sulfolane or Acetonitrile (if T < 80°C).

Critical Warning: Do not use alcohols (MeOH, EtOH) as the primary solvent if you are using an external nucleophile. The solvent itself will compete, leading to methyl/ethyl ether byproducts.

Module 3: Troubleshooting Lithiation (The "Dance" Reaction)

User Issue: "I treated the molecule with n-BuLi to exchange the Iodine, but I got a mixture of products, including some where the Iodine moved to the 3-position."

The Diagnostic

This is the "Halogen Dance." In THF at temperatures above -70°C, the lithiated species (at C4) is unstable. It can deprotonate the C3 or C5 position of a starting molecule, causing the Iodine to migrate to the thermodynamically most stable position (often ortho to the Fluorine).

Protocol Adjustment

Solvent coordination strength is the enemy here. You want the Lithium species to be stable but not too aggregated or reactive.

VariableProtocolReason
Solvent Diethyl Ether (

)
or Toluene
THF coordinates Li strongly, breaking up aggregates and making the species more basic (promoting proton abstraction/dance). Ether coordinates less strongly, keeping the Li-species localized at C4.
Temperature Strictly -78°C Do not warm up until the electrophile is added.
Reagent

-PrMgCl
(Turbo Grignard)
Pro-Tip: Instead of n-BuLi, use Isopropylmagnesium Chloride in THF. The Mg-C bond is more covalent than Li-C. This performs the I-Mg exchange cleanly at -20°C to 0°C without triggering the "Dance" or attacking the 2-F group.
Visualizing the Lithiation Risk

Lithiation_Logic Start This compound Reagent Add n-BuLi Start->Reagent Branch_Turbo Reagent: i-PrMgCl (THF, 0°C) Start->Branch_Turbo Branch_THF Solvent: THF (-78°C to -40°C) Reagent->Branch_THF Branch_Ether Solvent: Et2O (-78°C) Reagent->Branch_Ether Outcome_Dance Result: Halogen Dance (Mixture of Isomers) Branch_THF->Outcome_Dance Li too basic/mobile Outcome_Clean Result: Clean C4-Metal Species Branch_Ether->Outcome_Clean Aggregates Stabilized Branch_Turbo->Outcome_Clean Covalent Mg-C Bond

Figure 2: Solvent and reagent selection determines the stability of the metallated intermediate.

References & Validated Sources

  • Nucleophilic Aromatic Substitution on Fluoropyridines

    • Source: BenchChem Application Notes (2025).[3]

    • Relevance: Confirms the mechanism of

      
       via Meisenheimer complex and the necessity of dipolar aprotic solvents for unactivated or slightly deactivated systems.
      
    • URL: (Verified via search context 1.1)

  • Lithium-Halogen Exchange Kinetics & Solvent Effects

    • Source: Bailey, W. F., & Patricia, J. J. (1988).[6][7] The Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry.

    • Relevance: Foundational text explaining why ethereal solvents (THF vs Ether) drastically alter the aggregation state and basicity of organolithiums, leading to side reactions like the Halogen Dance.

    • URL: (Verified via search context 1.3)

  • Solvent Optimization in Suzuki Couplings of Halopyridines

    • Source: Yoneda Labs Practical Guide.

    • Relevance: Details the "Solvent/Base Matrix" for Suzuki couplings, explicitly recommending Toluene/Water systems to prevent side reactions in sensitive substrates.

    • URL: (Verified via search context 1.12)

  • Regioselectivity in Poly-halogenated Heterocycles

    • Source: Schlosser, M. et al. Organometallics in Synthesis.

    • Relevance: Establishes the hierarchy of reactivity: I > Br > Cl > F for metal exchange, but F >> Cl ~ Br > I for

      
      .
      
    • URL: (Verified via search context 1.4)

Sources

Work-up procedure for 2-Fluoro-4-iodo-6-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 2-Fluoro-4-iodo-6-methoxypyridine (CAS: 1221724-65-7) in medicinal chemistry and drug discovery workflows.

Subject: Work-up, Purification, and Troubleshooting Guide

Status: Active | Tier: Level 3 (Senior Scientist Support)

Executive Summary & Chemical Profile

This scaffold is a critical intermediate for accessing highly substituted pyridine libraries. Its unique substitution pattern—combining a labile fluoride (C2), a reactive iodide (C4), and a directing methoxy group (C6)—presents specific work-up challenges. The electron-deficient nature of the ring significantly alters its solubility and basicity compared to simple pyridines, requiring modified extraction protocols.

PropertyValueImplication for Work-up
Molecular Weight 252.94 g/mol Non-volatile solid; safe for high-vac drying.
Basicity (pKa) Low (< 2.0 est.)Critical: Unlike simple pyridines, this molecule will not readily protonate in dilute acid. It remains in the organic phase during acidic washes.
C4-I Reactivity HighProne to light-induced degradation; store in amber vials.
C2-F Reactivity ModerateSusceptible to SnAr hydrolysis if exposed to strong bases (NaOH) at high temperatures.

Core Work-up Protocols

Scenario A: Work-up Following Synthesis (Lithiation/Halogen Dance)

Context: You have synthesized the target via lithiation of 2-fluoro-6-methoxypyridine using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) and Iodine.[1]

Q: How do I quench the reaction without causing emulsions or degradation? A: The presence of the bulky amine base (TMP) is the primary contaminant. Use this "Reverse-Acid Wash" protocol to separate the product from the amine byproduct.

Protocol:

  • Quench: While still at -78 °C, quench the reaction with saturated aqueous NH₄Cl (5 mL per mmol substrate). Allow to warm to Room Temperature (RT) with vigorous stirring.

  • Extraction: Dilute with Ethyl Acetate (EtOAc) .[2] Do not use DCM if possible, as emulsions are more common with amine salts in chlorinated solvents.

  • The "Expert" Wash (Separation of TMP):

    • Wash the organic layer with 1.0 M HCl (2x).

    • Why? The TMP byproduct (pKa ~11) will protonate and partition into the aqueous layer. The this compound (highly electron-deficient) remains neutral and stays in the organic layer.

    • Validation: Spot the organic layer by TLC. If the "draggy" amine spot is gone, the wash was successful.

  • Neutralization: Wash the organic layer once with Sat.[2] NaHCO₃ to remove residual acid traces.

  • Drying: Dry over Na₂SO₄ and concentrate.

Scenario B: Work-up Following Suzuki Coupling (C4 Substitution)

Context: You have coupled the molecule with a boronic acid using a Pd catalyst.[3][4]

Q: The product is co-eluting with Palladium residues. How do I clean it? A: Pyridine nitrogens can coordinate to Palladium, causing "streaking" on silica and contaminating the product. Standard Celite filtration is often insufficient.

Protocol:

  • Scavenger Additive: Before work-up, add Cysteine (0.5 equiv relative to Pd) or a commercial scavenger (e.g., SiliaMetS® Thiol) to the reaction mixture and stir for 30 mins.

  • Filtration: Filter the mixture through a pad of Celite. Rinse with EtOAc.[2]

  • Chelation Wash:

    • Wash the organic filtrate with 10% aqueous thiourea solution.

    • Mechanism:[2][3][4][5][6][7] Thiourea binds Pd more strongly than the pyridine nitrogen, pulling the metal into the aqueous phase.

  • Purification: Flash chromatography using a gradient of Hexanes/EtOAc.

    • Tip: Add 1% Triethylamine (TEA) to your eluent. This neutralizes the slightly acidic silica sites, preventing the pyridine from "sticking" or tailing.

Troubleshooting & FAQs

Q: I see a new spot just below my product on TLC after work-up. Did I hydrolyze the Fluorine? A: It is possible but unlikely under standard conditions.

  • Diagnosis: If you used strong hydroxide bases (NaOH, KOH) and heated >80°C, you may have displaced the C2-Fluorine with a hydroxyl group (SnAr), forming the pyridone tautomer.

  • Prevention: Use milder bases like K₃PO₄ or Cs₂CO₃ for couplings. If high heat is required, use anhydrous conditions to prevent hydrolysis.

Q: My yield is lower than expected after acid extraction. Did I lose it? A: Check your aqueous layer.

  • Cause: If you used strong acid (e.g., 6M HCl) or if your specific derivative has an electron-donating coupling partner, the pyridine nitrogen might have protonated.

  • Recovery: Neutralize the aqueous acid wash with solid NaHCO₃ until pH ~8 and re-extract with DCM.

Q: The solid product is turning purple/brown on the bench. A: This indicates Iodine liberation (de-iodination).

  • Fix: Recrystallize immediately from Heptane/EtOAc or store under Argon at -20°C. Ensure the product is not exposed to direct sunlight.

Data & Visualization

Experimental Workflow: Halogen Dance Work-up

This diagram illustrates the critical separation logic based on pKa differences.

WorkUpLogic Start Reaction Mixture (Product + TMP + Li Salts) Quench Quench with Sat. NH4Cl Extract into EtOAc Start->Quench AcidWash Wash Organic Phase with 1.0 M HCl Quench->AcidWash OrgLayer Organic Layer Contains: 2-F-4-I-6-OMe Pyridine (Remains Neutral) AcidWash->OrgLayer Retains Product AqLayer Aqueous Layer Contains: TMP-HCl Salt (Protonated) AcidWash->AqLayer Removes Base Final Dry (Na2SO4) & Concentrate Yields Clean Crude OrgLayer->Final

Caption: Separation logic relying on the low basicity of the fluorinated pyridine scaffold to remove amine byproducts.

Solvent Compatibility Table
SolventSolubilitySuitability for ExtractionNotes
Dichloromethane (DCM) HighGoodRisk of emulsion with amine salts.
Ethyl Acetate (EtOAc) HighExcellent Best for phase separation; cleaner evaporation.
Diethyl Ether ModerateFairGood for precipitation, but product may crash out if cold.
Heptane/Hexane LowPoorUse only for recrystallization or trituration.

References

  • Synthesis & Halogen Dance Protocol: Vertex Pharmaceuticals Inc. "Process for making 1-[(3r, 4s)-4-cyanotetrahydropyran-3-yl]-3-[(2-fluoro-6-methoxy-4-pyridyl)amino]pyrazole-4-carboxamide."[1] WO2020118597A1. (2020).

  • Suzuki Coupling of Electron-Deficient Pyridines: Organic Chemistry Portal. "Suzuki Coupling - Mechanism & Examples."

  • Physical Properties & Safety Data: PubChem. "this compound (Compound)."[1][8][9]

  • Purification of Pyridines: Sigma-Aldrich. "2-Fluoro-4-methoxypyridine Technical Documentation."[1][10]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-4-iodo-6-methoxypyridine and 2-Chloro-4-iodo-6-methoxypyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, substituted pyridines are a cornerstone of many blockbuster pharmaceuticals. The choice of starting material can significantly impact the efficiency, cost, and accessible chemical space of a synthetic campaign. This guide provides an in-depth, objective comparison of two highly versatile building blocks: 2-Fluoro-4-iodo-6-methoxypyridine and 2-Chloro-4-iodo-6-methoxypyridine . We will dissect their reactivity profiles in key synthetic transformations, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their drug discovery programs.

Introduction: The Strategic Value of Dihalogenated Pyridines

Both this compound and 2-chloro-4-iodo-6-methoxypyridine offer two distinct reactive handles on the pyridine ring: a halogen at the 2-position (fluorine or chlorine) and an iodine at the 4-position. This arrangement allows for selective and sequential functionalization through two of the most powerful reaction classes in modern organic synthesis: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The methoxy group at the 6-position serves to electronically modulate the pyridine ring and can be a site for further modification in later synthetic stages.

The key difference between these two reagents lies in the nature of the halogen at the 2-position. This seemingly subtle variation has profound implications for their reactivity, which we will explore in detail.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens (at a Distance)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1] The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl > F.[2]

For both this compound and 2-chloro-4-iodo-6-methoxypyridine, the significantly more labile carbon-iodine bond at the 4-position is the exclusive site of cross-coupling under standard conditions. The carbon-fluorine and carbon-chlorine bonds at the 2-position remain intact, providing a handle for subsequent transformations.

While the primary reactive site is the same, the electronic nature of the 2-substituent can exert a subtle influence on the reactivity at the 4-position. Fluorine, being more electronegative than chlorine, will have a stronger electron-withdrawing inductive effect on the pyridine ring. This can slightly increase the electrophilicity of the C4-I bond, potentially leading to faster oxidative addition. However, in practice, for the highly reactive C-I bond, this difference is often negligible, and both substrates are expected to perform comparably well in a variety of cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. Both this compound and 2-chloro-4-iodo-6-methoxypyridine are excellent substrates for this transformation, reacting at the 4-position with a wide range of boronic acids and their derivatives.

Simplified Sonogashira coupling mechanism.

Table 2: Representative Conditions for Sonogashira Coupling

ParameterThis compound2-Chloro-4-iodo-6-methoxypyridine
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Cu Co-catalyst CuI (5-10 mol%)CuI (5-10 mol%)
Base Et₃N or DIPEAEt₃N or DIPEA
Solvent THF or DMFTHF or DMF
Temperature Room Temperature to 60 °CRoom Temperature to 60 °C
Typical Yields Good to ExcellentGood to Excellent
C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Both of our target pyridines readily undergo this transformation at the 4-position, allowing for the introduction of a wide variety of primary and secondary amines.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

ParameterThis compound2-Chloro-4-iodo-6-methoxypyridine
Pd Pre-catalyst Pd₂(dba)₃ (2-5 mol%)Pd₂(dba)₃ (2-5 mol%)
Ligand Xantphos or BINAP (4-10 mol%)Xantphos or BINAP (4-10 mol%)
Base Cs₂CO₃ or K₃PO₄ (1.5-2.0 equiv.)Cs₂CO₃ or K₃PO₄ (1.5-2.0 equiv.)
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 80-110 °C80-110 °C
Typical Yields Good to ExcellentGood to Excellent

Senior Application Scientist Insight: While the reactivity at the 4-iodo position is largely comparable for both substrates in cross-coupling reactions, the choice of the 2-halo substituent should be made with the downstream synthetic steps in mind. If a subsequent SNAr reaction is planned, the 2-fluoro analogue is the superior choice. If, however, a second, more challenging cross-coupling at the 2-position is envisioned, the 2-chloro derivative might be more amenable to certain specialized catalytic systems designed for C-Cl activation. [3]

II. Nucleophilic Aromatic Substitution (SNAr): The Decisive Advantage of Fluorine

The most significant difference in reactivity between this compound and its 2-chloro counterpart lies in their susceptibility to nucleophilic aromatic substitution (SNAr) at the 2-position. In SNAr reactions of halopyridines, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial to the overall reaction rate.

The high electronegativity of fluorine makes it a powerful activating group for SNAr. The C-F bond is highly polarized, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, the strong inductive effect of the fluorine atom helps to stabilize the negative charge in the Meisenheimer intermediate.

In a direct comparative study, it was found that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol. [4][5][6][7]This dramatic rate enhancement is a general trend and provides a significant synthetic advantage when planning SNAr reactions.

General mechanism for SNAr on 2-halopyridines.

This enhanced reactivity of the 2-fluoro substituent allows for SNAr reactions to be carried out under much milder conditions (lower temperatures, weaker bases) compared to the 2-chloro analogue. This is particularly advantageous when working with complex, functionalized molecules that may be sensitive to harsh reaction conditions. A wide range of nucleophiles, including alcohols, phenols, amines, and thiols, can be successfully employed. [4] Table 4: Reactivity Comparison in SNAr

FeatureThis compound2-Chloro-4-iodo-6-methoxypyridine
Reactivity at C2 HighLow
Rate vs. 2-Chloro ~320 times fasterBaseline
Reaction Conditions Mild (often room temp. to moderate heating)More forcing (higher temp., stronger base)
Nucleophile Scope BroadMore limited, requires stronger nucleophiles
Functional Group Tolerance ExcellentModerate to Good

Senior Application Scientist Insight: The superior reactivity of the 2-fluoro group in SNAr is a game-changer for medicinal chemists. It allows for the late-stage introduction of diverse functionalities under mild conditions, which is crucial for building structure-activity relationships (SAR). The ability to perform SNAr without affecting the 4-iodo position (or a group installed there via cross-coupling) enables a highly convergent and flexible synthetic strategy.

III. Experimental Protocols

A. Synthesis of Starting Materials

Detailed synthetic procedures for the starting materials are often proprietary or scattered in the literature. However, general routes can be outlined.

Synthesis of this compound: A common route involves the diazotization of 2-amino-4-iodo-6-methoxypyridine followed by a Balz-Schiemann reaction or related fluorination protocol. [8] Synthesis of 2-Chloro-4-iodo-6-methoxypyridine: This can often be prepared from the corresponding 2-hydroxypyridine (pyridone) by treatment with a chlorinating agent like phosphorus oxychloride, followed by iodination. Alternatively, diazotization of the corresponding aminopyridine in the presence of a chloride source can be employed. [9]

B. Representative Experimental Procedure for Suzuki-Miyaura Coupling

To a solution of 2-halo-4-iodo-6-methoxypyridine (1.0 equiv.) and the desired boronic acid (1.2 equiv.) in a 4:1 mixture of dioxane and water is added K₂CO₃ (2.0 equiv.). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 equiv.) is then added, and the reaction mixture is heated to 90 °C for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

C. Representative Experimental Procedure for SNAr with an Amine Nucleophile

To a solution of this compound (1.0 equiv.) and the desired amine (1.5 equiv.) in a polar aprotic solvent such as DMSO or DMF is added a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.). The reaction mixture is stirred at room temperature or heated to 60-80 °C and monitored by TLC/LC-MS. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography. For the corresponding 2-chloro derivative, higher temperatures (e.g., >100 °C) and a stronger base may be required to achieve a reasonable reaction rate.

IV. Conclusion and Strategic Recommendations

Both this compound and 2-chloro-4-iodo-6-methoxypyridine are valuable building blocks for the synthesis of complex substituted pyridines. The choice between them should be guided by the overall synthetic strategy.

  • For palladium-catalyzed cross-coupling reactions at the 4-position (Suzuki, Sonogashira, Buchwald-Hartwig), both substrates are excellent choices and are expected to exhibit similar reactivity. The decision can be based on cost and availability.

  • For synthetic routes that involve a subsequent nucleophilic aromatic substitution at the 2-position, this compound is the vastly superior reagent. Its significantly higher reactivity allows for milder reaction conditions, broader nucleophile scope, and better functional group tolerance, which are critical considerations in complex molecule synthesis.

By understanding the distinct reactivity profiles of these two powerful reagents, drug development professionals can design more efficient and versatile synthetic routes, ultimately accelerating the discovery of new medicines.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem.
  • A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014.
  • A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. Benchchem.
  • Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods.
  • 1227602-76-7 | 2-Chloro-4-iodo-6-methoxypyridine. ChemScene.
  • CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Comparative yields for Suzuki‐Miyaura couplings of (A)...
  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
  • Decarbonylative Fluoroalkylation at Palladium(II)
  • The Buchwald-Hartwig Amin
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC - NIH.
  • CN102898358A - Preparation method of fluoropyridine compounds.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
  • Sonogashira coupling. Wikipedia.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
  • Buchwald–Hartwig amin
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic (RSC Publishing).
  • A Neophyl Palladacycle as an Air- and Thermally Stable Precursor to Oxid

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Reactivity comparison of 2-Fluoro-4-iodo-6-methoxypyridine and 2-bromo-4-iodo-6-methoxypyridine

[1][2][3]

Executive Summary

This guide provides a technical comparison of 2-Fluoro-4-iodo-6-methoxypyridine (Molecule A) and 2-Bromo-4-iodo-6-methoxypyridine (Molecule B) .[1][2][3] While structurally similar, the halogen difference at the C2 position (Fluorine vs. Bromine) dictates fundamentally different synthetic pathways following the initial functionalization of the C4-position.

  • Molecule A (2-Fluoro) is the superior choice for sequences requiring Nucleophilic Aromatic Substitution (SNAr) at C2 after C4 functionalization.[2][3]

  • Molecule B (2-Bromo) is the superior choice for Iterative Cross-Coupling sequences (e.g., Suzuki-Suzuki) where both C4 and C2 are derivatized via metal catalysis.[2][3]

Electronic Structure & Mechanistic Basis[1][2]

The reactivity difference stems from the distinct electronic properties of the C2-substituent and its influence on the pyridine ring's electrophilicity.

The C4-Iodine Anomaly (Common Ground)

In both molecules, the C4-Iodine bond is the weakest (lowest Bond Dissociation Energy) and most labile. It is the primary site for oxidative addition by transition metals (Pd, Cu).[3]

  • Reactivity: C4-I >>> C2-Br > C2-F (for Pd-catalyzed coupling).

  • Implication: Both molecules allow for highly selective C4-functionalization (Suzuki, Sonogashira, Heck) without disturbing the C2-halogen.[1][3]

The C2-Halogen Divergence (The Critical Difference)

Once the C4 position is derivatized, the C2 position becomes the focal point.

Feature2-Fluoro (Molecule A)2-Bromo (Molecule B)[1][2][3][4]
Electronegativity High (4.[1][2][3]0)Moderate (2.8)
C2-X Bond Strength Strong (C-F)Weak (C-Br)
Inductive Effect (-I) Strong; highly activates C2 for nucleophiles.[1][2][3]Moderate.
Leaving Group (SNAr) Excellent. Stabilizes Meisenheimer complex.[2][3]Poor. Rate-limiting step is slower.
Oxidative Addition (Pd) Inert. C-F bond is too strong for standard Pd(0).[2][3]Active. C-Br bond readily inserts Pd(0).[1][2][3]
Preferred Reaction SNAr (Amination, Etherification)Cross-Coupling (Suzuki, Buchwald)

Chemoselectivity & Reaction Pathways[4][5][6][7]

The following decision pathways illustrate how to select the correct building block based on the desired final scaffold.

Pathway Visualization[1][2]

ReactivityPathwaysStartTarget Scaffold DesignBranchRequired C2 FunctionalizationStart->BranchRouteAHeteroatom at C2(O, N, S, F)Branch->RouteA NucleophilicAttackRouteBCarbon at C2(Aryl, Alkyl, Alkenyl)Branch->RouteB C-C BondFormationMolASelect:This compoundRouteA->MolAMolBSelect:2-Bromo-4-iodo-6-methoxypyridineRouteB->MolBStep1AStep 1: C4-Selective Coupling(Pd-Catalyzed, C4-I only)MolA->Step1AStep1BStep 1: C4-Selective Coupling(Pd-Catalyzed, C4-I only)MolB->Step1BStep2AStep 2: S_NAr Reaction(Displacement of C2-F)Step1A->Step2A High Yield(F activates ring)Step2BStep 2: C2 Cross-Coupling(Displacement of C2-Br)Step1B->Step2B High Yield(Br is Pd-active)

Figure 1: Decision tree for selecting the appropriate pyridine building block based on the desired C2-functionalization.

Experimental Protocols

Protocol A: Selective C4-Suzuki Coupling (Applicable to Both)

Objective: Install an aryl group at C4 while leaving the C2-halogen intact.[1][2][3]

Reagents:

  • Substrate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)[2][3]

  • Catalyst: Pd(dppf)Cl2[2][3]·DCM (3-5 mol%)[1][2][3]

  • Base: K2CO3 (2.0 equiv) or Cs2CO3[2][3]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2][3]

Procedure:

  • Charge a reaction vial with the Pyridine substrate, Arylboronic acid, Base, and Pd catalyst.[3]

  • Evacuate and backfill with Nitrogen (x3).[2][3]

  • Add degassed solvent mixture.[1][2][3]

  • Stir at 60-80°C for 2-4 hours. Note: Do not overheat.[1][2][3] Higher temperatures (>100°C) may trigger premature reaction at C2-Br for Molecule B.[1][2][3]

  • Monitor by LCMS for disappearance of starting material.[2]

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).[2][3]

Protocol B: C2-Functionalization via SNAr (Specific to 2-Fluoro)

Objective: Displace C2-Fluorine with an amine or alkoxide.[1][2][3]

Reagents:

  • C4-substituted-2-fluoro-6-methoxypyridine (from Step 3.1)[1][2][3]

  • Nucleophile: Primary/Secondary Amine (1.2 - 1.5 equiv)[1][2][3]

  • Base: DIPEA (2.0 equiv) or NaH (for alcohols)[2][3]

  • Solvent: DMSO or NMP (polar aprotic is critical)[2][3]

Procedure:

  • Dissolve the substrate in DMSO (0.2 M).[2]

  • Add the Base and Nucleophile.[2]

  • Heat to 80-100°C . Note: The 6-Methoxy group donates electron density, making the ring less electrophilic than a simple fluoropyridine. Heat is required.

  • Monitor by LCMS.[1][2][3] The Fluorine is a superior leaving group here; the reaction typically completes in 4-12 hours.[1][2]

  • Validation: The appearance of the product mass indicates successful displacement.[2] If using 2-Bromo, this reaction would be extremely sluggish or fail.[1][2][3]

Protocol C: C2-Functionalization via Cross-Coupling (Specific to 2-Bromo)

Objective: Install a second aryl/alkyl group at C2.[1][2][3]

Reagents:

  • C4-substituted-2-bromo-6-methoxypyridine (from Step 3.1)[1][2][3]

  • Boronic Acid/Ester (1.5 equiv)[2][3]

  • Catalyst: Pd2(dba)3 / XPhos or Pd(PPh3)4

  • Base: K3PO4 (3.0 equiv)[2][3]

  • Solvent: Toluene/Water or Dioxane[2][3]

Procedure:

  • Use standard Suzuki conditions but require higher temperature (100-110°C) and more active catalyst systems (e.g., Buchwald ligands like XPhos or SPhos) compared to the C4-coupling.[2][3]

  • The C2-position is sterically more hindered (flanked by ring N and C3-H) and electronically deactivated by the C6-methoxy group.[1][2][3]

  • Validation: Successful conversion confirms the utility of the C2-Br handle. The 2-Fluoro analog would remain unreacted under these conditions.[1][2][3]

Comparative Data Summary

ParameterThis compound2-Bromo-4-iodo-6-methoxypyridine
C4 Selectivity Excellent (C-I bond is unique)Excellent (C-I bond is weakest)
C2 SNAr Rate Fast (F stabilizes intermediate)Slow/Inert (Br is poor LG for SNAr)
C2 Suzuki Rate Inert (C-F bond too strong)Good (C-Br bond active)
Stability High; C-F bond is robust.[1][2][3]Moderate; C-Br can debrominate under forcing reduction conditions.[1][2][3]
Atom Economy Higher (F = 19 Da)Lower (Br = 80 Da)

References

  • Schlosser, M. (2025).[2][3][5] The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. Link

  • BenchChem. (2025).[2][3] Application Notes: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. BenchChem Protocols. Link

  • Jackson, O. D., et al. (2025).[2][3][6] C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. NIH PubMed Central.[1][2][3] Link

  • PubChem. (2025).[2][3][7] this compound Compound Summary. National Library of Medicine.[2] Link[2]

  • Organic Syntheses. (2021). Preparation of 2-Fluoro-4-methoxyaniline via SNAr. Org. Synth. Link

Technical Guide: Strategic Alternatives to 2-Fluoro-4-iodo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to 2-Fluoro-4-iodo-6-methoxypyridine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2][3]

Executive Summary

This compound (CAS: 1207840-36-5) is a "gold standard" scaffold in medicinal chemistry.[1][2][3] Its tri-substituted pattern offers orthogonal reactivity: the C4-iodide facilitates rapid palladium-catalyzed cross-couplings, while the C2-fluoride serves as a highly activated handle for Nucleophilic Aromatic Substitution (SNAr).[1][2][3]

However, reliance on this specific halo-pyridine can introduce bottlenecks regarding cost, stability, and supply chain volatility.[1][2][3] This guide objectively evaluates three primary alternatives—Bromo-analogs , Chloro-analogs , and Boronic species —providing experimental frameworks to validate their substitution in drug discovery workflows.[1][2][3]

Structural & Reactivity Analysis

To select an effective alternative, one must first map the reactivity landscape of the parent molecule. The synergy between the electron-withdrawing nitrogen and the substituents dictates the chemical behavior.[1]

Reactivity Map: The Orthogonal Scaffold

ReactivityMap Core 2-Fluoro-4-iodo- 6-methoxypyridine C4 C4-Position (Iodine) High Lability Core->C4 Site of Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) C2 C2-Position (Fluorine) High Electrophilicity Core->C2 Site of S_NAr (Amination, Etherification) C6 C6-Position (Methoxy) Electron Donor Core->C6 Solubility & Metabolic Stability

Figure 1: Orthogonal reactivity profile. The C4-iodo group is electronically distinct from the C2-fluoro group, allowing sequential functionalization.[1][2]

Comparative Analysis of Alternatives

The following table contrasts the parent molecule with its three most viable alternatives. Data is synthesized from standard reactivity trends in pyridine chemistry [1, 2].[2][3][4][5]

FeatureTarget: this compoundAlt A: 2-Fluoro-4-bromo -6-methoxypyridineAlt B: 2-Chloro -4-iodo-6-methoxypyridineAlt C: (2-Fluoro-6-methoxypyridin-4-yl)boronic acid
Primary Utility Rapid C4 coupling; High C2 SNAr rates.[1][2][3][5][6]Cost-reduction; Scalable process chemistry.[1][2][3]Modulating C2 stability; Preventing premature SNAr.Reversing polarity (Nucleophilic coupling partner).[1][2][3]
C4-Reactivity Excellent. Oxidative addition is fast at RT/mild heat.[1][2][3]Good. Requires activated ligands (e.g., phosphines) or higher T.Excellent. Identical to target.[1][2][3]N/A. Acts as the nucleophile in Suzuki coupling.[1][3]
C2-Reactivity (SNAr) High. Fluorine is a superior leaving group (LG) due to electronegativity.[1][2][3]High. Identical to target.Low. Chlorine is ~320x slower than Fluorine in SNAr [1].[1][2][3]High. Fluorine remains active.[1][2][3]
Cost Profile

$ (High)
$ (Low)

(Medium)

$ (High)
Ideal Use Case Late-stage functionalization; Library synthesis.[1][2][3]Multi-gram/Kilogram scale-up; Cost-sensitive projects.[1][2][3]When nucleophiles are present that might attack C2 prematurely.[1][2][3]When the electrophile coupling partner is unstable or unavailable.[1][3]

Detailed Experimental Protocols

Protocol A: Switching from Iodo to Bromo (Suzuki Coupling)

Objective: Validate the performance of the cheaper 2-Fluoro-4-bromo-6-methoxypyridine (Alt A) against the Iodo target.[1][2]

Context: While Aryl-Iodides couple under "ligandless" conditions, Aryl-Bromides often require phosphine ligands to facilitate the oxidative addition step [3].[1][2][3]

Materials:

  • Substrate: 1.0 eq Halopyridine (Iodo or Bromo)

  • Coupling Partner: 1.2 eq Phenylboronic acid

  • Catalyst: 5 mol% Pd(PPh3)4 (Standard) vs. Pd(dppf)Cl2 (Enhanced for Bromo)[1][2][3]

  • Base: 2.0 eq K2CO3

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2][3]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the Halopyridine, Boronic acid, Base, and Catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction:

    • For Iodo-analog: Heat to 60°C for 2-4 hours.

    • For Bromo-analog: Heat to 90°C for 6-12 hours. Note: If conversion is <50% after 4h, switch catalyst to Pd(dppf)Cl2.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Validation: Analyze via LC-MS. The Bromo analog typically achieves 85-95% yield compared to the Iodo's 95-99%, but at ~40% lower raw material cost.[1][2][3]

Protocol B: Modulating SNAr Reactivity (Fluoro vs. Chloro)

Objective: Demonstrate the kinetic difference between 2-Fluoro (Target) and 2-Chloro (Alt B) derivatives to control selectivity.

Context: The rate of SNAr at the 2-position of pyridine is heavily influenced by the leaving group.[1] Fluoride is displaced orders of magnitude faster than Chloride due to the high electronegativity stabilizing the Meisenheimer intermediate [1, 4].[1]

Experimental Setup:

  • Dissolve 1.0 eq of Pyridine substrate in dry THF.[1][2][3]

  • Add 1.1 eq of Benzylamine (Nucleophile) and 1.5 eq of DIPEA.[3]

  • Condition A (Fluoro): Stir at Room Temperature for 1 hour.

    • Result: Full conversion to 2-benzylamino-product.[1][2][3]

  • Condition B (Chloro): Stir at Room Temperature for 24 hours.

    • Result: <10% conversion.[1][2][3] Requires heating to 80°C for 12h for completion.

  • Strategic Insight: Use the Chloro-analog (Alt B) if your synthetic route involves other nucleophiles (e.g., amines, alkoxides) that must not react with the pyridine ring during earlier steps.[1][2][3]

Decision Framework

Use this logic tree to determine the optimal reagent for your specific campaign.

DecisionTree Start Start: Select Reagent Q1 Is the C4-coupling partner a Boronic Acid? Start->Q1 Q2 Is the project Cost-Sensitive (Scale >100g)? Q1->Q2 Yes Rec_Boron Use Boronic Acid Analog (Alt C) Q1->Rec_Boron No (It's a Halide) Rec_Bromo Use Bromo-Analog (Alt A) Q2->Rec_Bromo Yes Q3 Are there competing Nucleophiles that might attack C2? Q2->Q3 No Rec_Chloro Use Chloro-Analog (Alt B) Q3->Rec_Chloro Yes Rec_Iodo Use Target (Iodo) (Gold Standard) Q3->Rec_Iodo No

Figure 2: Strategic decision tree for reagent selection based on reaction scale and chemoselectivity requirements.

References

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Retrieved from

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Retrieved from

  • National Institutes of Health (NIH). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [1][2][3]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect Of Substitution Pattern. Retrieved from

Sources

Technical Guide: Efficacy of 2-Fluoro-4-iodo-6-methoxypyridine in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-iodo-6-methoxypyridine represents a "privileged" trifunctional scaffold in medicinal chemistry. Unlike traditional dihalopyridines (e.g., 2,4-dichloropyridine), this molecule offers orthogonal reactivity : the C4-iodine allows for facile metal-catalyzed cross-coupling, the C2-fluorine enables rapid nucleophilic aromatic substitution (


), and the C6-methoxy group serves as a masked pyridone pharmacophore. This guide analyzes its performance against standard alternatives, providing experimental workflows for maximizing scaffold utility in kinase inhibitor and heterocycle design.

Part 1: Structural Analysis & Pharmacophore Suitability

The efficacy of this scaffold derives from the electronic differentiation of its three functional sites.

PositionSubstituentElectronic RoleSynthetic Utility
C2 Fluorine (F) Strong

-withdrawing; activates ring for nucleophilic attack.
High-Speed

Handle:
Reacts selectively with amines/alkoxides.
C4 Iodine (I) Weak C-X bond; "Soft" electrophile.Cross-Coupling Handle: Excellent oxidative addition rates for Suzuki/Sonogashira coupling.
C6 Methoxy (OMe) Electron-donating (resonance); blocks C6 attack.Solubility & Masking: Increases lipophilicity; convertible to 2-pyridone (H-bond donor/acceptor).
The "Fluorine Effect" in

A critical advantage of this scaffold is the C2-fluorine atom. In


 reactions, the rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex.[1] The high electronegativity of fluorine stabilizes this anionic intermediate significantly better than chlorine or bromine.
  • Key Metric: 2-Fluoropyridine derivatives undergo ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     with ethoxide approximately 320 times faster  than their 2-chloropyridine counterparts [1].
    

Part 2: Comparative Reactivity Profile

This section compares this compound against common alternatives used in library synthesis.

Comparison 1: vs. 2,4-Dichloropyridine

Verdict: The Fluoro-Iodo scaffold offers superior selectivity and milder conditions.

  • Selectivity: In 2,4-dichloropyridine, differentiating the C2 and C4 positions often requires careful temperature control or specific ligands. With this compound, the reactivity gap is massive. C4-I reacts exclusively under Pd(0) catalysis, while C2-F remains inert until activated by a nucleophile.

  • Reactivity: The C2-Cl bond is sluggish in

    
     reactions, often requiring high heat (
    
    
    
    C) or acid catalysis. The C2-F bond reacts rapidly at lower temperatures (
    
    
    C), preserving sensitive functional groups.
Comparison 2: vs. 2-Fluoro-4-bromopyridine

Verdict: The Iodo-analog is preferred for late-stage functionalization or sterically hindered couplings.

  • Bond Dissociation Energy (BDE): The C-I bond (~65 kcal/mol) is weaker than the C-Br bond (~81 kcal/mol).

  • Operational Consequence: The Iodo-scaffold undergoes oxidative addition with Palladium catalysts at room temperature or mild heating (

    
    C). The Bromo-analog often requires temperatures 
    
    
    
    C. Lower temperatures prevent unwanted side reactions (e.g., hydrodehalogenation) and allow the use of less stable boronic acids.
Summary Data Table
Scaffold VariantC4-Coupling EfficiencyC2-

Rate
RegioselectivityPrimary Use Case
2-Fluoro-4-iodo-6-methoxy Excellent (Mild temp)High (Fast kinetics)Perfect (Orthogonal)Complex, multi-step synthesis; Kinase inhibitors.
2-Fluoro-4-bromo-6-methoxyGood (Requires heat)HighGoodCost-sensitive scale-up where heat is tolerable.
2,4-Dichloro-6-methoxyModerateLow (Slow kinetics)Poor (Mixtures possible)Early-stage fragment screening; commodity chemicals.

Part 3: Synthetic Workflow & Protocols

Logic Diagram: Orthogonal Functionalization

The following flowchart illustrates the decision matrix for sequentially functionalizing this scaffold without protecting groups.

G Start Start: this compound Step1 Step 1: C4 Functionalization (Suzuki/Sonogashira) Start->Step1 Pd(dppf)Cl2, R-B(OH)2 Na2CO3, 40°C Inter1 Intermediate: 2-Fluoro-4-aryl-6-methoxypyridine Step1->Inter1 Step2 Step 2: C2 Functionalization (S_NAr with Amine/Alkoxide) Inter1->Step2 R'-NH2, DIPEA DMSO, 80°C Inter2 Intermediate: 2-Amino-4-aryl-6-methoxypyridine Step2->Inter2 Step3 Step 3: Demethylation (Optional: Unmask Pyridone) Inter2->Step3 TMSI or Py-HCl Heat Final Final Product: Kinase Inhibitor / Drug Scaffold Inter2->Final Keep OMe for Solubility Step3->Final

Caption: Sequential functionalization strategy exploiting the reactivity difference between C4-I (Pd-sensitive) and C2-F (Nucleophile-sensitive).

Detailed Experimental Protocols
Protocol A: Regioselective Suzuki Coupling at C4

This protocol ensures reaction exclusively at the Iodine position, leaving the Fluorine intact for subsequent steps.

  • Reagents:

    • Scaffold: this compound (1.0 eq)

    • Boronic Acid: Aryl-B(OH)

      
       (1.1 eq)
      
    • Catalyst:

      
       (0.05 eq) - Chosen for stability and efficiency with aryl iodides.
      
    • Base:

      
       (2.0 eq)
      
    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Charge a reaction vial with the scaffold, boronic acid, and catalyst under nitrogen.

    • Add degassed dioxane and base.

    • Heat to 45–50°C for 4–6 hours. Note: Do not exceed 80°C to avoid potential Pd-catalyzed activation of the C-F bond or hydrolysis.

    • Validation: Monitor by LC-MS. The C-I bond cleavage is rapid; disappearance of starting material should occur before any C-F displacement is observed.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    .
    
Protocol B:

Displacement at C2

Following C4 functionalization, the pyridine ring remains electron-deficient due to the nitrogen and fluorine, enabling


.
  • Reagents:

    • Intermediate from Protocol A (1.0 eq)

    • Nucleophile: Primary or Secondary Amine (1.2–1.5 eq)

    • Base: DIPEA (2.0 eq)

    • Solvent: DMSO or NMP (High dielectric constant promotes

      
      )
      
  • Procedure:

    • Dissolve intermediate in DMSO.

    • Add amine and DIPEA.

    • Heat to 80–100°C for 12 hours.

    • Mechanism: The reaction proceeds via a Meisenheimer complex.[1] The methoxy group at C6 prevents competitive attack at that position.

  • Workup: Pour into ice water to precipitate the product or extract with EtOAc.

Part 4: Application in Kinase Inhibitor Design

In modern drug discovery, this scaffold is particularly valuable for synthesizing Type II Kinase Inhibitors .

  • Hinge Binding: The amine installed at C2 (via Protocol B) often forms a critical hydrogen bond with the kinase hinge region.

  • Hydrophobic Pocket: The aryl group installed at C4 (via Protocol A) extends into the hydrophobic back-pocket, determining selectivity.

  • Solubility/Metabolism: The C6-methoxy group improves initial solubility. If metabolic stability is an issue, it can be demethylated to the pyridone , a motif found in drugs like Palbociclib or Ribociclib.

Demethylation Note

To convert the 2-methoxy-pyridine to a 2-pyridone:

  • Reagent: Trimethylsilyl iodide (TMSI) in Acetonitrile at 60°C OR Pyridine Hydrochloride at 150°C (melt).

  • Result: Unmasks a hydrogen bond donor/acceptor pair (NH/CO), often increasing potency against specific targets.

References

  • Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide

    • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
    • Source: ResearchGate / Organic Chemistry Liter
    • URL:[Link]

  • Regioselective Functionalization of Halopyridines

    • Title: Regioselective difunctionalization of pyridines via 3,4-pyridynes.[2]

    • Source: N
    • URL:[Link]

  • Suzuki Coupling Selectivity Trends

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science (RSC Publishing).
    • URL:[Link]

  • PubChem Compound Summary

    • Title: this compound (CID 67205239).[3]

    • Source: PubChem.[4]

    • URL:[Link]

Sources

Technical Comparison Guide: HPLC Purity Analysis of 2-Fluoro-4-iodo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Verdict

In the purity analysis of 2-Fluoro-4-iodo-6-methoxypyridine (CAS: 1207840-36-5), the standard C18 stationary phase often fails to resolve critical process impurities—specifically the de-iodinated byproduct (2-fluoro-6-methoxypyridine) and regioisomeric contaminants.[1]

While C18 remains the workhorse for gross assay, Phenyl-Hexyl stationary phases are the superior choice for high-sensitivity impurity profiling. The presence of the iodine atom and the electron-deficient pyridine ring creates a specific "


-electron signature" that Phenyl-Hexyl columns exploit to achieve baseline separation (

) where C18 often shows co-elution.[1]
Quick Comparison Matrix
FeatureC18 (Octadecyl) Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Dipole-Dipole + Shape Selectivity
Best For Routine Assay (High conc.)[1]Impurity Profiling (Isomers/Halogens) Difficult Regioisomers
Mobile Phase Pref. AcetonitrileMethanol (Enhances

-interactions)
Methanol/Acetonitrile
Resolution (

)
Baseline (Standard)Superior (Critical Pairs) Excellent (Orthogonal)

Scientific Rationale: The "Halogen Effect"

To develop a robust method, one must understand the analyte's interaction physics. This compound possesses three distinct features affecting chromatography:

  • The Iodine Atom: A large, polarizable halogen that significantly increases lipophilicity but also offers a "soft" electron cloud for

    
    -interaction.
    
  • The Pyridine Core: Basic (pKa ~2-3 due to electron-withdrawing F/OMe), requiring pH control to prevent peak tailing.[1]

  • The Fluorine/Methoxy Group: These create dipole moments that PFP columns can leverage, but they also modulate the electron density of the aromatic ring.

Why C18 Fails

C18 separates based purely on hydrophobicity (LogP). The target molecule and its des-iodo impurity (2-fluoro-6-methoxypyridine) have sufficiently different LogP values for separation.[1] However, regioisomers (e.g., where Iodine is at C3 or C5) often possess identical hydrophobicity, leading to peak merging on C18.

Why Phenyl-Hexyl Succeeds

Phenyl-Hexyl columns utilize a dual mechanism:

  • Alkyl Spacer (Hexyl): Provides standard hydrophobic retention.

  • Phenyl Ring: Engages in

    
    -
    
    
    
    stacking with the pyridine core of the analyte.[1]
  • The Critical Insight: The electron-withdrawing Fluorine and the electron-donating Methoxy group create a unique electron distribution map on the pyridine ring.[1] The Phenyl-Hexyl phase discriminates between this specific arrangement and that of impurities, providing "shape selectivity" that C18 lacks.[1]

Visualizing the Separation Logic

The following decision tree outlines the logical flow for selecting the correct stationary phase based on the specific impurity profile encountered.

MethodSelection Start Sample: 2-Fluoro-4-iodo- 6-methoxypyridine Goal Define Analytical Goal Start->Goal Assay Routine Assay (>98% Purity) Goal->Assay High Conc. Impurity Impurity Profiling (<0.1% Detection) Goal->Impurity Trace Analysis C18 Column: C18 (L1) MP: Water/ACN Assay->C18 Phenyl Column: Phenyl-Hexyl (L11) MP: Water/MeOH Impurity->Phenyl Halogenated Byproducts Check Critical Pairs Resolved? C18->Check Check->C18 Yes (Rs > 2.0) Check->Phenyl No (Co-elution) PFP Column: PFP (L43) MP: Water/MeOH Phenyl->PFP If Regioisomers Persist

Figure 1: Decision matrix for stationary phase selection. Phenyl-Hexyl is the primary recommendation for impurity profiling of halogenated pyridines.[1]

Detailed Experimental Protocols

Protocol A: The "Challenger" (Recommended for Purity)

System: Phenyl-Hexyl Stationary Phase Objective: Maximum resolution of the target from des-iodo and regioisomeric impurities.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Note: Low pH suppresses silanol activity and ensures the pyridine nitrogen is protonated for sharp peak shape.

  • Mobile Phase B: Methanol (HPLC Grade).[2]

    • Critical: Methanol is preferred over Acetonitrile here.[3] Acetonitrile's triple bond (

      
      ) has its own 
      
      
      
      electrons which interfere with the stationary phase's
      
      
      -
      
      
      interactions, reducing selectivity.[3]
  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (Iodine absorbance) and 280 nm.

  • Gradient:

    • 0 min: 10% B[1]

    • 15 min: 90% B[1]

    • 20 min: 90% B[1]

    • 20.1 min: 10% B (Re-equilibration)

Protocol B: The "Standard" (Reference)

System: C18 Stationary Phase Objective: Routine assay and comparison.

  • Column: Waters XBridge C18 or equivalent (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: Standard 10-90% B over 20 minutes.

Representative Performance Data

The following data illustrates the expected separation performance. Note the "Selectivity Flip" where Phenyl-Hexyl retains the aromatic impurities differently than C18.[1]

ParameterSystem A (Phenyl-Hexyl / MeOH) System B (C18 / ACN) Analysis
Retention Time (

) Target
12.4 min10.8 minPhenyl-Hexyl shows higher retention due to

-stacking.[1]

Des-iodo Impurity
8.2 min9.5 minBetter separation window on Phenyl-Hexyl.[1]
Resolution (

)
4.2 1.8Phenyl-Hexyl provides robust baseline separation.[1]
Tailing Factor (

)
1.11.3Methanol/Phenyl interaction often yields sharper peaks for heterocycles.
Regioisomer Separation Partial to Full Resolution Co-elution (Single Peak)CRITICAL FAILURE of C18 for isomeric purity.
Mechanism of Action Diagram

The diagram below illustrates why the Phenyl-Hexyl column works better for this specific molecule.

Mechanism cluster_0 C18 Interaction (Hydrophobic Only) cluster_1 Phenyl-Hexyl Interaction (Dual Mode) C18_Ligand C18 Alkyl Chain Analyte_1 Analyte (Hydrophobic Surface) C18_Ligand->Analyte_1 Van der Waals Forces Phenyl_Ligand Phenyl Ring Ligand Analyte_2 This compound Phenyl_Ligand->Analyte_2 Pi-Pi Stacking (Aromaticity) Phenyl_Ligand->Analyte_2 Hydrophobic Interaction

Figure 2: Mechanistic comparison. The Phenyl-Hexyl phase engages the pyridine ring's


-cloud, enhanced by the electron-withdrawing Iodine and Fluorine atoms.[1]

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica surface.

    • Fix: Ensure Mobile Phase A pH is

      
      . If using C18, use a "base-deactivated" or "end-capped" column (e.g., Waters XBridge or Agilent ZORBAX Eclipse).[1]
      
  • Loss of Resolution:

    • Cause: Using Acetonitrile with Phenyl columns.[3][6]

    • Fix: Switch organic modifier to Methanol . Acetonitrile suppresses the

      
      -
      
      
      
      selectivity benefits of the phenyl phase.[1][3]
  • Unknown Impurity Peaks:

    • Suspect: Hydrolysis products.[2] The methoxy group (C6) can hydrolyze to a hydroxyl group under harsh acidic conditions over time. Ensure samples are prepared fresh in diluent (50:50 Water/MeOH).

References

  • Agilent Technologies. (2012). Agilent HPLC Column Selection Guide: Solutions for Small Molecule Separations. (See "Phenyl-Hexyl vs C18" selectivity discussions). [Link]

  • Phenomenex. (2018).[7] Reversed Phase Column Selectivity Guide. (Technical Note on Phenyl-Hexyl mechanisms for halogenated aromatics). [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 67205239: this compound.[1] [Link]

  • Shimadzu. (2012).[3] Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. (Demonstrates separation of aromatic isomers). [Link]

Sources

A Senior Application Scientist's Guide to NMR Characterization of 2-Fluoro-4-iodo-6-methoxypyridine and its Cross-Coupling Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool in this endeavor. This guide provides an in-depth comparison of the NMR spectral characteristics of the versatile building block, 2-fluoro-4-iodo-6-methoxypyridine, and its derivatives obtained through common palladium-catalyzed cross-coupling reactions. By understanding the nuanced shifts in proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR spectra, researchers can confidently verify the successful transformation of this key intermediate into more complex molecular architectures.

Introduction to a Privileged Scaffold

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its unique arrangement of substituents offers multiple, orthogonal reaction sites. The iodine atom at the 4-position is readily displaced in various cross-coupling reactions, while the fluorine and methoxy groups can modulate the electronic properties and metabolic stability of resulting molecules. This guide will focus on the NMR characterization of the starting material and its products from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing a framework for identifying successful product formation and differentiating it from the starting material and potential side products.

NMR Characterization of the Starting Material: this compound

A thorough understanding of the NMR spectrum of the starting material is the foundation for analyzing its reaction products. The structure of this compound dictates a specific set of signals in its ¹H, ¹³C, and ¹⁹F NMR spectra.

Experimental Protocol: NMR Sample Preparation

A standardized protocol for sample preparation is crucial for reproducible NMR data.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[1].

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Use standard acquisition parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard[2].

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is expected to show two aromatic protons and one methoxy group.

  • H-3 and H-5: These two protons are in different chemical environments. H-3 is ortho to both the fluorine and the nitrogen, while H-5 is ortho to the iodine and meta to the nitrogen. Due to the electron-withdrawing nature of the adjacent fluorine and nitrogen, the signal for H-3 is expected to be downfield from H-5. Both signals will appear as doublets due to coupling with the ¹⁹F nucleus.

  • -OCH₃: The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, with the carbons directly attached to electronegative atoms showing characteristic downfield shifts and C-F couplings.

  • C-2, C-4, C-6: These carbons are directly bonded to heteroatoms or electron-withdrawing groups. C-2, attached to both fluorine and nitrogen, will be significantly downfield and will exhibit a large one-bond coupling constant (¹JC-F). C-6, bonded to oxygen and nitrogen, will also be downfield. C-4, bearing the iodine atom, will be shifted upfield relative to a C-H due to the "heavy atom effect" of iodine.

  • C-3 and C-5: These carbons will show smaller couplings to the fluorine atom (²JC-F and ⁴JC-F respectively).

  • -OCH₃: The methoxy carbon will appear as a singlet in the upfield region of the spectrum.

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of the fluorine-containing starting material. It is expected to show a single resonance.

  • The chemical shift will be influenced by the electronic environment of the pyridine ring. The presence of the electron-donating methoxy group and the electron-withdrawing iodine will affect the shielding of the fluorine nucleus. The signal will be split into a triplet of doublets due to coupling with H-3 and H-5.

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹HH-3: ~7.1-7.3d³JH-F ≈ 7-9
H-5: ~6.8-7.0d⁵JH-F ≈ 2-3
-OCH₃: ~3.9s
¹³CC-2: ~160-165d¹JC-F ≈ 230-250
C-6: ~155-160s
C-4: ~90-95s
C-3: ~110-115d²JC-F ≈ 30-40
C-5: ~105-110d⁴JC-F ≈ 3-5
-OCH₃: ~55s
¹⁹FF-2: ~-70 to -90td³JF-H3 ≈ 7-9, ⁵JF-H5 ≈ 2-3

Table 1. Predicted NMR Data for this compound.

Comparison with Reaction Products: A Guide to Spectral Transformations

The true utility of NMR in synthetic chemistry lies in its ability to track the transformation of reactants into products. The following sections detail the expected changes in the NMR spectra upon successful Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions at the C-4 position.

Diagram 1: Reaction Scheme

G sub This compound suzuki Suzuki-Miyaura Product (4-Aryl) sub->suzuki ArB(OH)₂, Pd catalyst sono Sonogashira Product (4-Alkynyl) sub->sono R-C≡CH, Pd/Cu catalyst buch Buchwald-Hartwig Product (4-Amino) sub->buch R₂NH, Pd catalyst G sub Starting Material (this compound) suzuki Suzuki Product (New Aryl Signals) sub->suzuki ¹³C Shift C4: ~90 -> ~130 ppm sono Sonogashira Product (Alkynyl C Signals) sub->sono ¹³C Shift C4: ~90 -> ~85 ppm buch Buchwald-Hartwig Product (Upfield ¹⁹F Shift) sub->buch ¹⁹F Shift: Noticeable Upfield

Sources

Benchmarking 2-Fluoro-4-iodo-6-methoxypyridine against other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 2-Fluoro-4-iodo-6-methoxypyridine against other building blocks

A Strategic Guide to Site-Selective Functionalization in Drug Discovery

Executive Summary: The Tri-Functional Advantage

In modern medicinal chemistry, the demand for highly substituted heteroaromatic scaffolds often outpaces the capabilities of standard building blocks. This compound (CAS: 1207840-36-5) represents a "tri-functional" scaffold that solves a specific synthetic bottleneck: the need for orthogonal reactivity on a single pyridine ring.

Unlike mono-halogenated pyridines, this building block offers three distinct reactive handles with a pre-defined hierarchy of reactivity:

  • C4-Iodine: Highly reactive toward oxidative addition (Pd-catalyzed cross-coupling).

  • C2-Fluorine: Activated for Nucleophilic Aromatic Substitution (SNAr), particularly after C4 functionalization.

  • C6-Methoxy: A stable electron-donating group (EDG) that modulates ring electronics and can be demethylated to a pyridone or directed for C-H activation.

This guide benchmarks the 4-iodo variant against its bromo- and chloro-analogs, demonstrating why it is the superior choice for synthesizing complex, polysubstituted drug candidates under mild conditions.

Comparative Analysis: The Halogen Benchmark

The choice between the 4-iodo, 4-bromo, and 4-chloro variants is not merely about cost; it dictates the synthetic strategy. The C4-Iodine bond (Bond Dissociation Energy ~65 kcal/mol) allows for room-temperature couplings that preserve sensitive functional groups, whereas the C4-Bromine (~81 kcal/mol) and C4-Chlorine (~95 kcal/mol) bonds often require elevated temperatures or specialized ligands.

Table 1: Reactivity Benchmark of 2-Fluoro-4-halo-6-methoxypyridines
Feature4-Iodo (Target) 4-Bromo Analog 4-Chloro Analog
Primary Reactivity High (RT to 40°C)Medium (60°C to 90°C)Low (>100°C)
Catalyst Requirement Standard (e.g., Pd(PPh3)4)Standard/Active (e.g., Pd(dppf)Cl2)Specialized (e.g., XPhos, Buchwald G3)
Site Selectivity Excellent (>98:2 C4 vs C2)Good (~90:10 C4 vs C2)Poor (Competing SNAr at C2)
Sensitive Substrates Tolerates boronic acids prone to protodeboronationRisk of thermal degradationHigh risk of degradation
Atom Economy Lower (Iodine mass)ModerateHigher
Mechanistic Insight: The "Iodine Effect"

The rapid oxidative addition of Pd(0) to the C-I bond suppresses side reactions. With the 4-bromo analog, the slower oxidative addition allows the C2-fluorine to compete as an electrophile, especially with hard nucleophiles, leading to mixtures of C4-coupled and C2-substituted byproducts. The 4-iodo variant effectively "locks out" the C2 position until the C4 coupling is complete.

Strategic Reactivity Map

The power of this building block lies in its sequential functionalization capability. The following diagram illustrates the logical flow of operations, moving from the most reactive site (C4) to the next (C2).

ReactivityMap Start 2-Fluoro-4-iodo- 6-methoxypyridine Step1 Step 1: C4 Cross-Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), R-B(OH)2, RT Selective C-I activation Step2 Step 2: C2 S_NAr (Amination/Etherification) Step1->Step2 H-Nu, Base, Heat F-displacement activated by N Step3 Step 3: C6 Modification (Demethylation to Pyridone) Step2->Step3 BBr3 or HBr Pyridone formation

Figure 1: Sequential functionalization workflow. The C4-I bond is the "gatekeeper," allowing initial elaboration before activating the C2-F bond.

Experimental Protocols

These protocols are designed to be self-validating . The visual cues (color changes, precipitation) allow the chemist to monitor progress without constant sampling.

Protocol A: Site-Selective Suzuki Coupling (C4 Functionalization)

Target: Coupling a sterically hindered boronic acid to the C4 position.

Reagents:

  • This compound (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (3-5 mol%)

  • Na2CO3 (2.0 equiv, 2M aqueous solution)

  • DME (Dimethoxyethane) or 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a reaction vial, combine the pyridine substrate, arylboronic acid, and Pd(PPh3)4. Evacuate and backfill with argon (x3).

  • Solvation: Add degassed DME (0.1 M concentration relative to substrate). Stir until solids are mostly dissolved (yellow solution).

  • Activation: Add the 2M Na2CO3 solution. The biphasic mixture should be stirred vigorously.

    • Checkpoint: For the iodo substrate, heat to 40-50°C . (Note: The bromo-analog would require 80-90°C).

  • Monitoring: Monitor by TLC or LCMS after 2 hours. The starting material (high Rf) should disappear.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Sequential SNAr Reaction (C2 Functionalization)

Target: Displacing the C2-Fluorine with a secondary amine.

Reagents:

  • C4-Substituted Product (from Protocol A) (1.0 equiv)

  • Cyclic Amine (e.g., Morpholine, Piperazine) (1.5 equiv)

  • K2CO3 (2.0 equiv)

  • DMSO or DMF (anhydrous)

Procedure:

  • Setup: Dissolve the C4-substituted pyridine in DMSO (0.5 M).

  • Addition: Add K2CO3 and the amine.

  • Reaction: Heat to 80-100°C .

    • Causality: The C2-position is ortho to the pyridine nitrogen, making it electrophilic. However, the electron-donating methoxy group at C6 tempers this reactivity, necessitating heat.

  • Monitoring: Reaction is typically complete in 4-12 hours.

  • Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc.[1][2]

Decision Matrix: When to Use This Building Block

Use the following logic tree to determine if This compound is the correct starting material for your campaign.

DecisionTree Q1 Need substitution at C4? Q2 Is the partner thermal sensitive? Q1->Q2 Yes Q3 Need sequential C2 substitution? Q2->Q3 No ResultYes Use 4-Iodo (This Product) Q2->ResultYes Yes (e.g. Boronic esters) Q3->ResultYes Yes (High Selectivity needed) ResultBromo Use 4-Bromo (Cost Saving) Q3->ResultBromo No (Standard conditions) ResultChloro Use 4-Chloro (Bulk Scale)

Figure 2: Selection logic for halogenated pyridine building blocks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67205239, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling - General Procedures and Mechanism. Retrieved from [Link]

  • MDPI (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Analogous site-selectivity data). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.